molecular formula C9H11BrO2 B1271738 1-(2-Bromoethoxy)-3-methoxybenzene CAS No. 3245-45-2

1-(2-Bromoethoxy)-3-methoxybenzene

Cat. No.: B1271738
CAS No.: 3245-45-2
M. Wt: 231.09 g/mol
InChI Key: BTUZRSNUNBPIEN-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-3-methoxybenzene is a useful research compound. Its molecular formula is C9H11BrO2 and its molecular weight is 231.09 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-3-methoxybenzene
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InChI

InChI=1S/C9H11BrO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUZRSNUNBPIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367172
Record name 1-(2-bromoethoxy)-3-methoxybenzene
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Molecular Weight

231.09 g/mol
Source PubChem
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CAS No.

3245-45-2
Record name 1-(2-Bromoethoxy)-3-methoxybenzene
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Record name 1-(2-bromoethoxy)-3-methoxybenzene
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Record name 1-(2-bromoethoxy)-3-methoxybenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 3245-45-2

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-3-methoxybenzene, a chemical compound with potential applications in organic synthesis and as an intermediate in the development of novel therapeutic agents. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential, albeit currently limited, role in medicinal chemistry. The information is presented to support researchers and professionals in the fields of chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound, also known as 3-(2-Bromoethoxy)anisole, is a substituted aromatic ether.[1] Its core structure consists of a benzene ring substituted with a methoxy group and a 2-bromoethoxy group at positions 1 and 3, respectively. The presence of the reactive bromoethyl group makes it a valuable intermediate for introducing the ethoxy-3-methoxybenzene moiety into larger molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3245-45-2[2][3][4][5][6]
Molecular Formula C₉H₁₁BrO₂[2][3][4]
Molecular Weight 231.09 g/mol [1][2]
Appearance Not explicitly stated, likely a liquid[5]
Boiling Point 84 °C at 0.023 mmHg
Density (Predicted) 1.382 ± 0.06 g/cm³
LogP (Octanol-Water Partition Coefficient) 2.88[5]
Rotatable Bonds 4[5]
Purity ≥95% (typical commercial grade)[5]

Synthesis

General Experimental Protocol: Williamson Ether Synthesis of Aryl 2-Bromoethyl Ethers

This protocol is adapted from the synthesis of structurally related aryl ethers.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_product Product R1 3-Methoxyphenol P This compound R1->P 1. Base, Solvent 2. 1,2-Dibromoethane (Excess) R2 1,2-Dibromoethane R3 Base (e.g., K2CO3, NaOH) R4 Solvent (e.g., Acetone, DMF)

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

  • 3-Methoxyphenol

  • 1,2-Dibromoethane (in excess)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of the Phenol: To a solution of 3-methoxyphenol in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a slight molar excess of a base such as anhydrous potassium carbonate or sodium hydroxide.

  • Nucleophilic Attack: To the resulting phenoxide solution, add a significant excess (at least 3-5 equivalents) of 1,2-dibromoethane. The large excess of the dihaloalkane is crucial to minimize the formation of the bis-aryloxyethane byproduct.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the bulk of the solvent and excess 1,2-dibromoethane.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent such as diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development and Medicinal Chemistry

The utility of this compound in drug development primarily lies in its role as a chemical intermediate. The bromoethoxy group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of the 3-methoxyphenoxyethyl moiety into a variety of molecular scaffolds.

While direct biological activity data for this compound is not extensively documented in the public domain, the structural motifs it contains are present in various biologically active molecules. The methoxybenzene (anisole) core is a common feature in many pharmaceuticals, where the methoxy group can influence metabolic stability, receptor binding affinity, and pharmacokinetic properties.

The bromoalkoxy functionality is frequently utilized in the synthesis of pharmaceutical intermediates. For instance, related bromo-functionalized compounds serve as precursors in the synthesis of drugs targeting neurological and endocrine disorders.

A patent search reveals the use of related bromoalkoxy-isoxazole structures in the synthesis of BRM targeting compounds for potential therapeutic applications. Although not directly involving this compound, this highlights the potential of such intermediates in the construction of complex, biologically active molecules.

Role_in_Drug_Discovery cluster_intermediate Chemical Intermediate cluster_application Potential Applications A This compound B Introduction of 3-Methoxyphenoxyethyl Moiety A->B C Synthesis of Novel Therapeutic Agents B->C D Scaffold for Medicinal Chemistry Exploration B->D

Figure 2: Logical relationship of this compound as a chemical intermediate.

Safety and Handling

Based on available safety data, this compound is considered an irritant.[4] Standard laboratory safety precautions should be observed when handling this compound.

Hazard Statements:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink or smoke when using this product.

Conclusion

This compound is a valuable chemical intermediate with the potential for broader application in synthetic and medicinal chemistry. Its straightforward synthesis via Williamson ether synthesis and the reactivity of its bromoethyl group make it an attractive building block for the construction of more complex molecules. While direct evidence of its biological activity is currently scarce, its structural components are prevalent in numerous pharmaceuticals. Further research into the derivatization of this compound could unveil novel therapeutic agents with a wide range of biological activities. This guide provides a foundational understanding for researchers looking to explore the potential of this versatile chemical intermediate.

References

3-(2-Bromoethoxy)anisole structural formula and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical compound 1-(2-bromoethoxy)-3-methoxybenzene, including its structural details, physicochemical properties, and a detailed experimental protocol for its synthesis. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other functional materials.

Compound Identification and Structure

The compound commonly referred to as 3-(2-Bromoethoxy)anisole is systematically named under IUPAC nomenclature based on its constituent functional groups.

  • IUPAC Name: this compound[1]

  • Synonyms: 3-(2-Bromoethoxy)anisole

  • CAS Number: 3245-45-2[2]

  • Molecular Formula: C₉H₁₁BrO₂[1][2]

Structural Formula:

The structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and a 2-bromoethoxy group (-OCH₂CH₂Br) at positions 1 and 3, respectively.

Chemical structure of this compound

Figure 1: Structural Formula of this compound

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below. These properties are essential for predicting its behavior in chemical reactions and biological systems.

PropertyValueReference
Molecular Weight 231.09 g/mol [1][2]
Exact Mass 229.99424 Da[1]
XLogP3 3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 18.5 Ų[1]
Complexity 119[1]
Hazard Irritant[3]

Experimental Protocol: Synthesis

The synthesis of this compound is effectively achieved via the Williamson Ether Synthesis .[4][5][6] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, 3-methoxyphenol is deprotonated to form the corresponding phenoxide, which then reacts with 1,2-dibromoethane. Using an excess of 1,2-dibromoethane helps to minimize the formation of the dialkylated byproduct.

Reaction Scheme:

Reaction scheme for the synthesis of this compound (Image depicting the reaction of 3-methoxyphenol with 1,2-dibromoethane in the presence of a base to yield this compound)

Methodology:

This protocol is adapted from a general procedure for the selective mono-alkylation of phenols with 1,2-dibromoethane.[7]

  • Reagents and Materials:

    • 3-Methoxyphenol

    • 1,2-Dibromoethane (3 equivalents)

    • Potassium Carbonate (K₂CO₃, anhydrous, 3 equivalents)

    • Acetone (anhydrous)

    • Ethyl acetate

    • Deionized water

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of 3-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).

    • Stir the resulting suspension vigorously for 10-15 minutes at room temperature to facilitate the formation of the potassium phenoxide salt.

    • Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and evaporate the acetone using a rotary evaporator.

    • To the resulting residue, add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then with a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification:

    • The crude residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent system, to afford the pure this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis protocol can be visualized as a series of sequential steps from starting materials to the final purified product.

Synthesis_Workflow Start Starting Materials (3-Methoxyphenol, K2CO3, Acetone) Deprotonation Deprotonation: Stir at Room Temp Start->Deprotonation Step 1 Alkylation_Setup Add 1,2-Dibromoethane Deprotonation->Alkylation_Setup Step 2 Reaction S_N2 Reaction: Reflux for 12-16h Alkylation_Setup->Reaction Step 3 Workup Aqueous Workup: (Solvent Evaporation, Extraction) Reaction->Workup Step 4 Purification Purification: (Silica Gel Chromatography) Workup->Purification Step 5 Final_Product Final Product: This compound Purification->Final_Product Step 6

Caption: Workflow for the Williamson Ether Synthesis of this compound.

References

Physical and chemical properties of 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2-Bromoethoxy)-3-methoxybenzene, a valuable intermediate in organic synthesis. The document details its chemical structure, physical characteristics, and spectroscopic data. A detailed, plausible experimental protocol for its synthesis via Williamson ether synthesis is provided, alongside essential safety and handling information. This guide is intended to serve as a key resource for researchers and professionals involved in synthetic chemistry and drug development.

Chemical and Physical Properties

This compound is a substituted aromatic ether. Its core structure consists of a benzene ring substituted with a methoxy group and a bromoethoxy group at positions 1 and 3, respectively.

Physical Properties

The known and estimated physical properties of this compound are summarized in the table below. The compound is a liquid at room temperature.

PropertyValueSource/Notes
Molecular Formula C₉H₁₁BrO₂[1][2][3]
Molecular Weight 231.09 g/mol [1]
Appearance Liquid[4]
Boiling Point 84 °C at 0.023 mmHg
Density Estimated: ~1.4 g/mLBased on similar structures. Experimental value not found.
Refractive Index Estimated: ~1.57Based on the similar compound 3-Methoxybenzyl bromide.[4] Experimental value not found.
Solubility Miscible with methanol, benzene, hexane, toluene, and dichloromethane. Practically insoluble in water.Based on the related compound 1-bromo-3-methoxybenzene.
Chemical Properties
PropertyValueSource/Notes
IUPAC Name This compound[1]
CAS Number 3245-45-2[1][2][3]
LogP (predicted) 3.0[5]
Topological Polar Surface Area 18.5 Ų[1]

Synthesis

The most common and logical synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of the sodium salt of 3-methoxyphenol with 1,2-dibromoethane.

Experimental Protocol: Williamson Ether Synthesis

Reaction Scheme:

G reactant1 3-Methoxyphenol product This compound reactant1->product 1. reactant2 1,2-Dibromoethane reactant2->product 2. reagent1 Sodium Hydroxide (NaOH) reagent1->product in Acetone, Reflux

Caption: Synthesis of this compound.

Materials:

  • 3-Methoxyphenol

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenol (1.0 eq) in anhydrous acetone.

  • Base Addition: Add powdered sodium hydroxide (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to form the sodium phenoxide salt.

  • Alkylation: To the stirred suspension, add 1,2-dibromoethane (3.0 eq) dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

Experimental Workflow:

G start Start dissolve Dissolve 3-Methoxyphenol in Acetone start->dissolve add_naoh Add NaOH, Stir for 30 min dissolve->add_naoh add_dbe Add 1,2-Dibromoethane add_naoh->add_dbe reflux Reflux for 12-18h add_dbe->reflux workup Cool, Filter, Concentrate reflux->workup extract Dissolve in Et2O, Wash workup->extract dry Dry with MgSO4, Filter, Concentrate extract->dry purify Vacuum Distillation dry->purify end End Product purify->end

Caption: Experimental workflow for the synthesis.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the two methylene groups of the bromoethoxy chain.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t, J ≈ 8.0 Hz1HAr-H
~6.50 - 6.60m3HAr-H
~4.25t, J ≈ 6.0 Hz2H-OCH₂-
~3.80s3H-OCH₃
~3.65t, J ≈ 6.0 Hz2H-CH₂Br
¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic carbons, the methoxy carbon, and the two carbons of the bromoethoxy chain.

Predicted ¹³C NMR Data (CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~160.5Ar-C (C-O)
~159.0Ar-C (C-O)
~130.0Ar-CH
~107.0Ar-CH
~106.0Ar-CH
~101.0Ar-CH
~68.0-OCH₂-
~55.0-OCH₃
~29.0-CH₂Br
FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages, aromatic C-H and C=C bonds, and the C-Br bond.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
1600, 1490Aromatic C=C stretch
1250-1200Aryl-O-C stretch (asymmetric)
1050-1000Aryl-O-C stretch (symmetric) & Aliphatic C-O stretch
690-515C-Br stretch

Reactivity and Stability

This compound is expected to be stable under normal laboratory conditions. The methoxy group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, the position of the bromoethoxy group may influence the regioselectivity of such reactions. The bromoethoxy group provides a reactive site for nucleophilic substitution at the terminal carbon, making it a useful building block for introducing an ethoxy-linked moiety to other molecules.

Safety and Handling

Hazard Identification:

  • Harmful if swallowed. [1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Store in a cool, dry, well-ventilated place. Keep container tightly closed.

Applications in Research and Development

This compound is not widely documented in biological or signaling pathway studies. However, its structure suggests potential as a precursor for the synthesis of more complex molecules with potential biological activity. The presence of the reactive bromoethoxy group allows for its facile derivatization, making it a versatile intermediate in the synthesis of novel compounds for screening in drug discovery programs. The methoxybenzene moiety is a common feature in many biologically active compounds.

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound. While some experimental data is not available in the public domain, reliable estimations based on similar compounds have been provided. The detailed synthetic protocol and spectroscopic analysis serve as a valuable resource for chemists working with this compound. As a versatile synthetic intermediate, this compound holds potential for the development of new chemical entities in various fields of research.

References

An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key data for 1-(2-Bromoethoxy)-3-methoxybenzene, a compound of interest to researchers and professionals in the fields of drug development and organic synthesis.

Core Compound Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.

PropertyValue
Molecular Formula C9H11BrO2[1][2]
Molecular Weight 231.09 g/mol [1][2]
CAS Number 3245-45-2[1]
IUPAC Name This compound[2]

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be achieved via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 3-methoxyphenol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack 1,2-dibromoethane.

Experimental Methodology

Materials:

  • 3-methoxyphenol

  • 1,2-dibromoethane

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol (or other suitable solvent)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Water

Procedure:

  • Dissolve 3-methoxyphenol and sodium hydroxide in ethanol in a round-bottom flask.

  • Stir the mixture at a moderately elevated temperature (e.g., 50°C) for a period to ensure the formation of the sodium 3-methoxyphenoxide.

  • Slowly add an excess of 1,2-dibromoethane to the reaction mixture.

  • Reflux the resulting solution for several hours to allow the nucleophilic substitution to proceed to completion.

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • Perform a liquid-liquid extraction using water and ethyl acetate to separate the organic product from the aqueous phase.

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography to obtain pure this compound.

Synthesis Pathway

The following diagram illustrates the Williamson ether synthesis pathway for this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 3-Methoxyphenol P This compound R1->P R2 1,2-Dibromoethane R2->P Re1 NaOH Re1->P Base Re2 Ethanol Re2->P Solvent

Caption: Williamson Ether Synthesis of this compound.

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential starting materials and synthetic routes for the preparation of 1-(2-Bromoethoxy)-3-methoxybenzene, a key intermediate in various research and development applications. The synthesis primarily relies on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and direct route to this compound involves the Williamson ether synthesis. This S\textsubscript{N}2 reaction utilizes a phenoxide nucleophile which attacks an alkyl halide electrophile. In this specific synthesis, the key starting materials are 3-methoxyphenol and 1,2-dibromoethane. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide in situ.[1][2][3]

The overall synthetic transformation is depicted below:

Williamson_Ether_Synthesis 3-Methoxyphenol 3-Methoxyphenol Reaction + 3-Methoxyphenol->Reaction 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction Base Base (e.g., K2CO3, NaOH) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Product This compound Reaction_Process Williamson Ether Synthesis Reaction->Reaction_Process Reaction_Process->Product caption Fig. 1: General scheme for the synthesis of this compound.

Caption: Fig. 1: General scheme for the synthesis of this compound.

Key Starting Materials: Properties and Synthesis

A thorough understanding of the starting materials is crucial for a successful and reproducible synthesis.

Table 1: Physicochemical Properties of Key Starting Materials
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
3-MethoxyphenolC₇H₈O₂124.14Off-white to light brown crystalline solid150-19-6
1,2-DibromoethaneC₂H₄Br₂187.86Colorless to yellowish liquid106-93-4
Potassium CarbonateK₂CO₃138.21White, granular powder584-08-7
Sodium HydroxideNaOH40.00White, crystalline solid1310-73-2

Experimental Protocols

This section details the experimental procedures for the synthesis of the precursor, 3-methoxyphenol, and the target molecule, this compound.

Synthesis of 3-Methoxyphenol from Resorcinol

3-Methoxyphenol is readily synthesized from the methylation of resorcinol.

Synthesis_of_3_Methoxyphenol cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Resorcinol Resorcinol Stirring Stirring at <40°C Resorcinol->Stirring Dimethyl Sulfate Dimethyl Sulfate Dimethyl Sulfate->Stirring NaOH NaOH NaOH->Stirring Heating Heating at 100°C Stirring->Heating Separation Separation of organic layer Heating->Separation Extraction Ether Extraction Separation->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Fractionation Fractionation Drying->Fractionation Product 3-Methoxyphenol Fractionation->Product caption Fig. 2: Workflow for the synthesis of 3-Methoxyphenol.

Caption: Fig. 2: Workflow for the synthesis of 3-Methoxyphenol.

Protocol:

  • In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, 1.0 mole of resorcinol is treated with 1.25 moles of 10% sodium hydroxide solution with rapid stirring.

  • While maintaining the temperature below 40°C with external cooling, 1.0 mole of dimethyl sulfate is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is heated on a boiling water bath for 30 minutes to ensure complete reaction and to decompose any unreacted dimethyl sulfate.

  • After cooling, the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic phases are washed with a dilute sodium carbonate solution and then with water.

  • The organic layer is dried over anhydrous calcium chloride and then purified by fractional distillation.

Expected Yield: Approximately 50%.

Synthesis of this compound

The following protocol is adapted from a similar synthesis of 1,2-bis(2-bromoethoxy)benzene and general principles of Williamson ether synthesis.[1][4]

Protocol:

  • To a solution of 3-methoxyphenol (1.0 eq.) in a suitable solvent such as ethanol or acetone in a round-bottom flask, add a base such as anhydrous potassium carbonate (2.0-3.0 eq.) or sodium hydroxide (2.0 eq.).

  • The mixture is stirred at room temperature for 10-30 minutes to facilitate the formation of the phenoxide.

  • 1,2-dibromoethane (1.5-3.0 eq.) is then added to the reaction mixture.

  • The reaction mixture is heated to reflux (typically 50-100°C) and maintained for 1 to 12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure.

  • Water is added to the residue, and the aqueous layer is extracted three times with a suitable organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is evaporated in vacuo to yield the crude product, which can be further purified by column chromatography on silica gel.

Expected Yield: 50-95%.[1]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 2: Physicochemical and Spectroscopic Data for this compound
PropertyValue
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol [5][6][7]
CAS Number 3245-45-2[5][6]
Appearance Expected to be a liquid or low-melting solid
¹H NMR (CDCl₃, ppm) δ ~7.2 (t, 1H, Ar-H), ~6.5-6.6 (m, 3H, Ar-H), ~4.3 (t, 2H, -OCH₂-), ~3.8 (s, 3H, -OCH₃), ~3.6 (t, 2H, -CH₂Br)
¹³C NMR (CDCl₃, ppm) δ ~160 (Ar-C-O), ~157 (Ar-C-O), ~130 (Ar-CH), ~108 (Ar-CH), ~106 (Ar-CH), ~102 (Ar-CH), ~68 (-OCH₂-), ~55 (-OCH₃), ~29 (-CH₂Br)[5]
IR (cm⁻¹) Expected peaks around 3050-3000 (Ar C-H), 2950-2850 (Aliphatic C-H), 1600, 1490 (C=C stretch), 1250 (Ar-O-C stretch), 1050 (C-O stretch), 690-550 (C-Br stretch)
Mass Spectrometry (m/z) Molecular ion peaks (M, M+2) expected at ~230 and ~232 due to bromine isotopes (¹⁹Br and ⁸¹Br) in a ~1:1 ratio.[8]

Note: The NMR and IR data are estimated based on the chemical structure and typical values for similar compounds. Actual experimental values may vary slightly.

References

Reactivity and stability of 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-methoxybenzene: Reactivity, Stability, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule of interest in synthetic chemistry and drug discovery. As a versatile building block, its chemical behavior is governed by the interplay between a reactive primary alkyl bromide, a stable aryl ether linkage, and an activated aromatic ring. This guide provides a comprehensive overview of its chemical properties, stability considerations, and key reactive pathways. Detailed experimental protocols for its synthesis and potential transformations are presented, alongside structured data and graphical representations of its core chemical logic, to support its application in research and development.

Chemical Identity and Physical Properties

This compound, also known as 3-(2-Bromoethoxy)anisole, is a substituted aromatic ether. Its structure features a methoxy group and a bromoethoxy group attached to a benzene ring at the 1 and 3 positions, respectively. This arrangement provides two distinct sites for chemical modification, making it a valuable intermediate for the synthesis of more complex molecules.[1]

Table 1: Physicochemical and Identification Data

Property Value Reference(s)
IUPAC Name This compound [1]
Synonyms 3-(2-Bromoethoxy)anisole, 3-(2-bromoethoxy)-1-methoxybenzene [1]
CAS Number 3245-45-2 [1][2]
Molecular Formula C₉H₁₁BrO₂ [1][2]
Molecular Weight 231.09 g/mol [1][2]
Appearance Liquid (presumed) [3]

| LogP | 2.88 |[3] |

Stability and Storage

The stability of this compound is primarily influenced by its ether and alkyl halide functionalities.

  • Aryl Ether Stability : The aryl ether linkage is generally stable under neutral and basic conditions, contributing to the molecule's overall robustness.[4][5] However, like other ethers, it is susceptible to cleavage by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).[6][7][8]

  • Peroxide Formation : A critical stability concern for all ethers is the potential for peroxide formation upon exposure to oxygen and light.[9] Over time, these peroxides can accumulate and become explosive upon shock or heating.[9]

  • Alkyl Bromide Moiety : The primary alkyl bromide is relatively stable but can undergo slow hydrolysis in the presence of water or dehydrohalogenation under basic conditions, particularly at elevated temperatures.

Recommended Storage: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Reactivity and Synthetic Utility

The molecule's reactivity is characterized by three main domains: the bromoethoxy chain, the aromatic ring, and the ether bond.

Reactions at the Bromoethoxy Group

The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. This is the most versatile feature of the molecule for building larger structures.

  • Nucleophilic Substitution (Sₙ2) : It reacts readily with a wide range of nucleophiles (e.g., amines, azides, cyanides, thiolates, alkoxides) to displace the bromide and form a new carbon-nucleophile bond. This pathway is fundamental for its use as a synthetic building block.

Reactions on the Aromatic Ring

The methoxy group (-OCH₃) is an activating, ortho, para-directing group for electrophilic aromatic substitution.[10][11] This means incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group (C2, C4, and C6).

  • Electrophilic Aromatic Substitution : Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation will yield predominantly ortho and para substituted products.[10][11] The C4 (para) position is sterically favored over the C2 and C6 (ortho) positions.

Cleavage of the Ether Linkage

The ether bonds are generally unreactive but can be cleaved under harsh, acidic conditions.[7][8][12]

  • Acidic Cleavage : Refluxing with strong acids like HBr or HI will break the C-O bonds. The aryl C-O bond is stronger; therefore, cleavage will occur at the alkyl C-O bond, yielding 3-methoxyphenol and a halogenated ethane derivative.[6]

G cluster_sn2 Reactivity at Bromoethoxy Group cluster_eas Reactivity at Aromatic Ring cluster_cleavage Reactivity at Ether Bond main This compound sn2 Nucleophilic Substitution (Sₙ2) main->sn2 + Nu⁻ eas Electrophilic Aromatic Substitution (EAS) main->eas + E⁺ cleavage Acidic Cleavage main->cleavage + H-X (excess) product_sn2 Substituted Ether (R-Nu) sn2->product_sn2 product_eas Ring-Substituted Product (Ortho/Para to -OCH₃) eas->product_eas product_cleavage 3-Methoxyphenol + Br-CH₂-CH₂-X cleavage->product_cleavage G start Combine 3-Methoxyphenol, K₂CO₃, and Acetone in Flask stir Stir for 10 min at RT (Forms Phenoxide) start->stir add_dbe Add 1,2-Dibromoethane stir->add_dbe reflux Heat to Reflux (12-16 hours) add_dbe->reflux monitor Monitor by TLC reflux->monitor cool_filter Cool to RT and Filter (Removes Salts) reflux->cool_filter monitor->reflux Incomplete evaporate Evaporate Solvent cool_filter->evaporate workup Aqueous Workup (EtOAc, H₂O, Brine) evaporate->workup dry Dry over Na₂SO₄ and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end Pure Product purify->end G scaffold 1-(2-Bromoethoxy) -3-methoxybenzene path1 Sₙ2 Reaction (Modify Side Chain) scaffold->path1 path2 EAS Reaction (Modify Ring) scaffold->path2 intermediate1 Intermediate A path1->intermediate1 intermediate2 Intermediate B path2->intermediate2 combine Further Synthetic Steps intermediate1->combine intermediate2->combine library Library of Target Molecules combine->library sar SAR Studies library->sar

References

The Versatile Role of 1-(2-Bromoethoxy)-3-methoxybenzene as a Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-3-methoxybenzene is a key chemical intermediate increasingly utilized in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a reactive bromoethyl group and a methoxy-substituted phenyl ring, makes it a versatile building block for the construction of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of novel therapeutics, including G protein-coupled receptor (GPCR) ligands.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₁BrO₂[1]
Molecular Weight 231.09 g/mol [1]
CAS Number 3245-45-2[2]
Appearance Liquid[3]
Purity ≥95% (commercially available)[3]
LogP 2.88[3]
Rotatable Bonds 4[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 3-methoxyphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide ion from 1,2-dibromoethane.

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 3-Methoxyphenol 3-Methoxyphenol Reaction Williamson Ether Synthesis 3-Methoxyphenol->Reaction 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction Base Base (e.g., NaOH, K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction This compound This compound Reaction->this compound

Caption: General scheme for the synthesis of this compound.

Core Reactivity and Applications in Medicinal Chemistry

The primary utility of this compound as a chemical intermediate stems from the reactivity of the bromoethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the facile introduction of the 2-(3-methoxyphenoxy)ethyl moiety into a variety of molecular scaffolds.

Nucleophilic Substitution with Amines: Synthesis of Arylpiperazine Derivatives

A prominent application of this compound is in the synthesis of arylpiperazine derivatives. Arylpiperazines are a privileged scaffold in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS), including antidepressants, antipsychotics, and anxiolytics.[4] Many of these compounds are known to act as ligands for various G protein-coupled receptors (GPCRs).

The synthesis involves the N-alkylation of a piperazine derivative with this compound. The reaction typically proceeds under basic conditions to neutralize the hydrogen bromide formed as a byproduct.

Diagram: Synthesis of N-[2-(3-methoxyphenoxy)ethyl]piperazine Derivatives

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product This compound This compound Reaction N-Alkylation This compound->Reaction Substituted Piperazine Substituted Piperazine Substituted Piperazine->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., DMF, CH₃CN) Solvent->Reaction Arylpiperazine Derivative Arylpiperazine Derivative Reaction->Arylpiperazine Derivative G cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Target_Selection Target GPCR Selection Scaffold_Hopping Scaffold Design & Virtual Screening Target_Selection->Scaffold_Hopping Intermediate_Selection Selection of This compound Scaffold_Hopping->Intermediate_Selection Synthesis Synthesis of Analog Library Intermediate_Selection->Synthesis Primary_Screening Primary Binding Assays Synthesis->Primary_Screening Functional_Assays Functional Assays (e.g., cAMP, Ca²⁺ flux) Primary_Screening->Functional_Assays Lead_Identification Lead Compound Identification Functional_Assays->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies SAR_Studies->Synthesis Iterative Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization ADMET_Profiling ADMET Profiling Lead_Optimization->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy & Toxicology Studies ADMET_Profiling->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

References

The Versatile Building Block: 1-(2-Bromoethoxy)-3-methoxybenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-3-methoxybenzene is a bifunctional organic molecule that has garnered significant interest in medicinal chemistry as a versatile scaffold and synthetic intermediate. Its unique structure, featuring a reactive bromoethoxy group and a methoxy-substituted phenyl ring, allows for its incorporation into a diverse range of molecular architectures, making it a valuable tool in the design and synthesis of novel therapeutic agents. This technical guide explores the potential applications of this compound in drug discovery, with a focus on its role in the development of α1-adrenergic receptor antagonists and as a flexible linker in drug design.

Core Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its ability to act as a key building block for the synthesis of complex molecules. The bromoethoxy moiety serves as an excellent electrophile for alkylation reactions, particularly with nucleophilic amines, while the 3-methoxyphenyl group can be strategically employed to influence the pharmacological properties of the final compound, such as receptor binding affinity and selectivity.

Synthesis of α1-Adrenergic Receptor Antagonists

A prominent application of structurally similar compounds is in the synthesis of α1-adrenergic receptor antagonists. These agents are crucial in the management of conditions such as benign prostatic hyperplasia (BPH) and hypertension. The phenoxyethylamino moiety is a common pharmacophore in many potent and selective α1-adrenoceptor blockers.

While direct synthesis of the commercial drug Tamsulosin utilizes a related 2-ethoxy isomer, the 3-methoxy analogue, this compound, serves as a valuable starting material for the generation of novel Tamsulosin analogues. The synthesis of such analogues allows for the exploration of structure-activity relationships (SAR), potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles. The 3-methoxy substitution can alter the electronic and steric properties of the aromatic ring, which in turn can modulate the interaction with the receptor binding pocket.

Role as a Flexible Linker

The ethyleneoxy-phenyl core of this compound makes it an attractive candidate for use as a flexible linker in the design of various bioactive molecules. In drug design, linkers are often used to connect two or more pharmacophores, to tether a drug molecule to a carrier, or to create bivalent ligands that can interact with multiple binding sites. The length and flexibility of the bromoethoxy chain can be tailored to achieve the optimal distance and orientation for biological activity.

Quantitative Biological Data

While specific quantitative biological data for compounds directly synthesized from this compound is not extensively available in the public domain, the biological activity of its close analogue, Tamsulosin, provides a strong rationale for its use in synthesizing new α1-adrenergic receptor antagonists. Tamsulosin exhibits high affinity and selectivity for α1A and α1D adrenoceptors.[1]

CompoundTarget ReceptorBinding Affinity (Ki, nM)
Tamsulosinα1A-adrenoceptor0.23
Tamsulosinα1D-adrenoceptor0.39
Tamsulosinα1B-adrenoceptor3.9

Data for Tamsulosin, a structural analogue of compounds derivable from this compound.

Experimental Protocols

The following is a representative experimental protocol for the N-alkylation of a primary or secondary amine with this compound, a key step in the synthesis of many potential drug candidates.

General Procedure for N-Alkylation:

  • Reaction Setup: To a solution of the amine (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base (e.g., potassium carbonate or triethylamine, 2.0-3.0 equivalents).

  • Addition of Alkylating Agent: this compound (1.1-1.5 equivalents) is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at an elevated temperature (typically 60-100 °C) for a period of 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated product.

Mandatory Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow start Start reaction_setup Reaction Setup: - Amine (1.0 eq) - Base (e.g., K2CO3, 2-3 eq) - Anhydrous Solvent (e.g., DMF) start->reaction_setup add_reagent Add this compound (1.1-1.5 eq) reaction_setup->add_reagent heating Heat Reaction Mixture (60-100 °C, 4-24 h) add_reagent->heating monitoring Monitor Reaction Progress (TLC or LC-MS) heating->monitoring workup Aqueous Work-up: - Partition between water and organic solvent monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification end End purification->end

Caption: A generalized workflow for the N-alkylation of an amine using this compound.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors by agonists such as norepinephrine leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in various physiological responses, including smooth muscle contraction. Antagonists derived from this compound would block this pathway.

signaling_pathway ligand Norepinephrine (Agonist) receptor α1-Adrenergic Receptor ligand->receptor Activates g_protein Gq/11 Protein receptor->g_protein Activates antagonist Antagonist (e.g., Tamsulosin Analogue) antagonist->receptor Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Physiological Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response

Caption: Simplified signaling cascade of the α1-adrenergic receptor and the inhibitory action of an antagonist.

Conclusion

This compound represents a valuable and versatile building block in the field of medicinal chemistry. Its potential for the synthesis of novel α1-adrenergic receptor antagonists and other bioactive molecules makes it a compound of significant interest for drug discovery and development. The ability to readily modify its structure provides a powerful platform for the generation of compound libraries for high-throughput screening and for conducting detailed structure-activity relationship studies. Further exploration of the derivatives of this compound is warranted to unlock its full potential in the development of new and improved therapeutics.

References

In-depth Technical Guide: Safety and Hazards of 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of 1-(2-Bromoethoxy)-3-methoxybenzene, a chemical intermediate relevant in pharmaceutical research and development. This document synthesizes available data to inform on its potential risks and to provide guidance on safe handling and experimental procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding its behavior and potential exposure routes in a laboratory setting.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 3245-45-2PubChem[1]
Molecular Formula C₉H₁₁BrO₂PubChem[1]
Molecular Weight 231.09 g/mol PubChem[1]
Appearance Not explicitly stated; likely a liquid or solidGeneral chemical knowledge
SMILES COC1=CC(=CC=C1)OCCBrPubChem[1]
InChI InChI=1S/C9H11BrO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3PubChem[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.

GHS Classification

The following table summarizes the GHS hazard classification for this compound.

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Source: PubChem[1]

Hazard Statements and Precautionary Measures

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements should be obtained from the supplier's Safety Data Sheet (SDS). Key measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Acute Toxicity

The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[1]. The exact LD50 (lethal dose, 50%) value is not specified in the reviewed literature. For compounds in this class, oral toxicity is a significant concern.

Irritation and Corrosivity

This compound is a known skin and eye irritant[1]. Direct contact with the skin is likely to cause redness, itching, and inflammation. Eye contact can result in serious irritation, potentially leading to damage if not promptly addressed.

Respiratory Sensitization

The compound may cause respiratory irritation, as indicated by the GHS classification[1]. Inhalation of vapors or aerosols should be avoided.

Experimental Protocols for Hazard Assessment

Standardized protocols are used to assess the hazards of chemical substances. The following sections describe the general methodologies for key toxicological endpoints relevant to this compound.

Skin Irritation Testing (In Vitro)
  • Method: Reconstructed Human Epidermis (RhE) Test (OECD Test Guideline 439).

  • Principle: This in vitro method uses a three-dimensional model of the human epidermis to assess the potential of a chemical to cause skin irritation. The test substance is applied topically to the tissue surface.

  • Procedure:

    • Prepare the RhE tissue cultures.

    • Apply a defined amount of the test substance to the surface of the tissue.

    • Expose the tissue to the substance for a specified period (e.g., 60 minutes).

    • Rinse the substance from the tissue surface.

    • Incubate the tissue for a post-exposure period (e.g., 42 hours).

    • Assess cell viability using a colorimetric assay, such as the MTT assay.

  • Endpoint: A reduction in cell viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the substance is an irritant.

Eye Irritation Testing (In Vitro)
  • Method: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Test Guideline 437).

  • Principle: This ex vivo method uses corneas from cattle to assess the potential of a substance to cause eye irritation or serious eye damage.

  • Procedure:

    • Obtain fresh bovine corneas from an abattoir.

    • Mount the corneas in a specialized holder.

    • Apply the test substance to the epithelial surface of the cornea.

    • Expose the cornea for a defined period.

    • Measure the opacity of the cornea using an opacitometer.

    • Measure the permeability of the cornea by quantifying the passage of a fluorescent dye.

  • Endpoint: The degree of corneal opacity and permeability are used to calculate an in vitro irritancy score, which is then used to classify the substance.

Potential Metabolic and Toxicological Pathways

While specific metabolic pathways for this compound have not been elucidated, a plausible pathway can be proposed based on the metabolism of similar aromatic ethers and haloalkanes.

Proposed Metabolic Pathway

The metabolism of this compound is likely to involve two main routes: O-dealkylation of the methoxy group and cleavage of the bromoethoxy ether linkage.

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Toxicity Pathway This compound This compound 3-(2-Bromoethoxy)phenol 3-(2-Bromoethoxy)phenol This compound->3-(2-Bromoethoxy)phenol O-Demethylation (CYP450) 1-Bromo-2-(3-methoxyphenoxy)ethanol 1-Bromo-2-(3-methoxyphenoxy)ethanol This compound->1-Bromo-2-(3-methoxyphenoxy)ethanol Hydroxylation (CYP450) Reactive Metabolites Reactive Metabolites This compound->Reactive Metabolites Ether Cleavage Glucuronide/Sulfate Conjugate Glucuronide/Sulfate Conjugate 3-(2-Bromoethoxy)phenol->Glucuronide/Sulfate Conjugate Conjugation (UGTs, SULTs) Excretion Excretion Glucuronide/Sulfate Conjugate->Excretion Elimination Cellular Damage Cellular Damage Reactive Metabolites->Cellular Damage Alkylation of Macromolecules Toxicity Toxicity Cellular Damage->Toxicity Irritation, Cytotoxicity

Caption: Proposed metabolic pathway of this compound.

Mechanism of Toxicity

The toxicity of this compound is likely mediated by its alkylating potential. The bromoethoxy group can act as an electrophile, reacting with nucleophilic sites on cellular macromolecules such as DNA, proteins, and lipids. This can lead to cellular damage, inflammation, and cytotoxicity, manifesting as skin and eye irritation.

Mechanism of Toxicity Exposure Exposure Absorption Absorption Exposure->Absorption Inhalation, Dermal, Oral Metabolic_Activation Metabolic_Activation Absorption->Metabolic_Activation e.g., Ether Cleavage Reactive_Electrophile Reactive_Electrophile Metabolic_Activation->Reactive_Electrophile Macromolecular_Adducts Macromolecular_Adducts Reactive_Electrophile->Macromolecular_Adducts Alkylation of DNA, Proteins Cellular_Stress Cellular_Stress Macromolecular_Adducts->Cellular_Stress Inflammatory_Response Inflammatory_Response Cellular_Stress->Inflammatory_Response Tissue_Damage Tissue_Damage Inflammatory_Response->Tissue_Damage Irritation

Caption: Logical workflow of the toxic mechanism.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If engineering controls are not sufficient, a respirator with an appropriate cartridge for organic vapors should be used.

Emergency Procedures
  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a hazardous chemical that requires careful handling. The primary risks are acute oral toxicity and irritation to the skin, eyes, and respiratory system. While specific toxicological data for this compound is limited, its structural similarity to other bromoalkoxybenzenes suggests a potential for alkylating activity, which is a likely mechanism for its toxicity. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated environment, to minimize exposure and mitigate risks. Further research is warranted to fully characterize the toxicological profile and metabolic fate of this compound.

References

Spectroscopic and Structural Elucidation of 1-(2-Bromoethoxy)-3-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Bromoethoxy)-3-methoxybenzene (CAS No. 3245-45-2). Due to the limited availability of public experimental spectra, this document presents predicted spectroscopic data obtained from validated computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to support research, drug development, and quality control activities where this compound is of interest.

Compound Information

PropertyValue
IUPAC Name This compound
Synonyms 3-(2-Bromoethoxy)anisole
CAS Number 3245-45-2
Molecular Formula C₉H₁₁BrO₂[1][2][3][4][5]
Molecular Weight 231.09 g/mol [1][2][3][4][5]
Chemical Structure Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using established computational algorithms and can serve as a reference for experimental data.

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20t1HAr-H
~6.50d1HAr-H
~6.45d1HAr-H
~6.40s1HAr-H
~4.30t2HO-CH₂-
~3.80s3HO-CH₃
~3.65t2H-CH₂-Br
Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
Chemical Shift (δ) ppmAssignment
~160.5Ar-C-O
~159.0Ar-C-O
~130.0Ar-CH
~107.0Ar-CH
~105.0Ar-CH
~100.0Ar-CH
~68.0O-CH₂-
~55.0O-CH₃
~29.0-CH₂-Br
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1600, ~1480StrongC=C stretch (aromatic ring)
~1250StrongC-O-C stretch (aryl ether)
~1150StrongC-O-C stretch (alkyl ether)
~690StrongC-Br stretch
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Possible Fragment
230/23240[M]⁺ (Molecular ion)
137100[M - CH₂CH₂Br]⁺
10960[M - OCH₂CH₂Br]⁺
107/10930[CH₂CH₂Br]⁺
7725[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

  • NMR Spectrometer (e.g., Bruker, JEOL, Varian)

  • NMR tubes and caps

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pasteur pipettes

  • Sample vial

  • This compound sample

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-20 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 0.03% TMS).

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

    • Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube. The liquid height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Place the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

    • Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

  • FT-IR Spectrometer with a detector (e.g., DTGS or MCT)

  • Sample holder (e.g., salt plates (NaCl or KBr) for liquids, ATR accessory)

  • Volatile solvent for cleaning (e.g., dichloromethane or acetone)

  • This compound sample

Procedure (using Attenuated Total Reflectance - ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, wipe it with a soft tissue dampened with a volatile solvent.

    • Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of the liquid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a solvent-dampened soft tissue to remove all traces of the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the wavenumbers of these bands to specific functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity and aid in structural elucidation.

Materials:

  • Mass Spectrometer with an ionization source (e.g., Electron Ionization - EI) and a mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF)

  • Sample introduction system (e.g., direct insertion probe or Gas Chromatography - GC)

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Sample vials

  • This compound sample

Procedure (using GC-MS with EI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent.

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

    • Transfer the final solution to an autosampler vial.

  • Instrument Setup and Data Acquisition:

    • Set the GC parameters (injection volume, inlet temperature, oven temperature program, and column flow rate) to achieve good separation.

    • Set the MS parameters (ionization energy for EI is typically 70 eV, mass range to be scanned, and scan rate).

    • Inject the sample into the GC-MS system.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak ([M]⁺), which gives the molecular weight of the compound. Note the isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

    • Analyze the fragmentation pattern to identify characteristic fragment ions. This provides structural information and can be compared to fragmentation databases or predicted patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Elucidation cluster_verification Verification Prep Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Acquire Data IR FT-IR Spectroscopy Prep->IR Acquire Data MS Mass Spectrometry Prep->MS Acquire Data Process Spectral Processing (FT, Phasing, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Data Interpretation (Peak Assignment, Fragmentation Analysis) Process->Interpret Structure Proposed Structure Interpret->Structure Verify Comparison with Reference Data or Prediction Structure->Verify Confirm/Refine

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

This guide provides foundational spectroscopic information and standardized protocols relevant to this compound. Researchers are encouraged to acquire experimental data for this compound and use the provided predicted data as a comparative reference.

References

An In-depth Technical Guide to 1-(2-Bromoethoxy)-3-methoxybenzene: A Versatile Building Block in Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromoethoxy)-3-methoxybenzene is a key organic intermediate increasingly recognized for its utility as a versatile building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Its bifunctional nature, possessing both a reactive bromoethyl group and a methoxy-substituted aromatic ring, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and a summary of its key physicochemical data are presented to facilitate its use in the laboratory.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its core structure consists of a methoxybenzene ring substituted with a 2-bromoethoxy group at the meta position. This arrangement of functional groups provides a unique combination of reactivity and structural features that are valuable in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3245-45-2[1][2][3][4]
Molecular Formula C₉H₁₁BrO₂[2][3][4]
Molecular Weight 231.09 g/mol [2][4]
Appearance Liquid[1]
IUPAC Name This compound[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-methoxyphenol (3-methoxyphenoxide) is reacted with an excess of 1,2-dibromoethane. The use of an excess of 1,2-dibromoethane is crucial to favor the formation of the mono-alkylation product over the bis-alkylation product.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-Methoxyphenol

  • Sodium hydroxide (NaOH)

  • 1,2-Dibromoethane

  • Ethanol

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxyphenol (1.0 eq) and sodium hydroxide (1.0 eq) in ethanol.

  • Stir the mixture at 50°C for 2 hours to ensure the complete formation of the sodium 3-methoxyphenoxide.

  • Slowly add an excess of 1,2-dibromoethane (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • To the residue, add water and extract the organic phase with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Workflow for the Synthesis of this compound:

G cluster_synthesis Synthesis Workflow start Start reactants 3-Methoxyphenol + NaOH in Ethanol start->reactants phenoxide Sodium 3-methoxyphenoxide formation (50°C, 2h) reactants->phenoxide addition Addition of excess 1,2-Dibromoethane phenoxide->addition reflux Reflux (12h) addition->reflux workup Work-up: Solvent removal, Aqueous extraction reflux->workup purification Purification: Distillation or Chromatography workup->purification product This compound purification->product

Synthesis Workflow Diagram

Applications in Drug Development

The primary utility of this compound in drug development lies in its ability to act as a linker or spacer molecule to connect different pharmacophores. The bromoethyl group is an excellent electrophile for alkylation reactions, particularly with nucleophilic amines, while the methoxybenzene moiety can engage in various aromatic substitution reactions or serve as a key structural element for receptor binding.

A significant application of this building block is in the synthesis of serotonin reuptake inhibitors (SSRIs) . These drugs are widely used for the treatment of depression and anxiety disorders. The general strategy involves the reaction of this compound with a piperazine derivative, which is a common scaffold in many centrally acting drugs.

Role in the Synthesis of Serotonin Modulators

Compounds derived from this compound can act as ligands for serotonin receptors and transporters. The methoxy group can be a key feature for binding to the target protein, while the ethoxy linker provides the appropriate spacing and flexibility to connect to another pharmacophore, such as a piperazine ring, which often targets other receptors or transporters, leading to a multi-target drug profile.

Experimental Protocol: Alkylation of a Piperazine Derivative

This protocol describes a general procedure for the N-alkylation of a piperazine derivative with this compound, a key step in the synthesis of certain serotonin modulators.

Materials:

  • 1-(Aryl)piperazine (e.g., 1-(2-methoxyphenyl)piperazine)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred solution of the 1-(Aryl)piperazine (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add a solution of this compound (1.1 eq) in DMF dropwise to the mixture.

  • Heat the reaction mixture to 80-100°C and stir for 16-18 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperazine derivative.

Logical Flow of a Multi-step Drug Synthesis:

G cluster_synthesis_flow Drug Synthesis Logical Flow building_block 1-(2-Bromoethoxy) -3-methoxybenzene alkylation N-Alkylation Reaction building_block->alkylation piperazine Piperazine Derivative piperazine->alkylation intermediate Key Intermediate alkylation->intermediate further_modification Further Functionalization (e.g., amidation, reduction) intermediate->further_modification api Active Pharmaceutical Ingredient (API) further_modification->api

Drug Synthesis Logical Flowchart

Signaling Pathway: Serotonergic Synapse

The therapeutic targets of drugs synthesized using this compound are often components of the serotonergic signaling pathway. Selective Serotonin Reuptake Inhibitors (SSRIs) act by blocking the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be responsible for their antidepressant and anxiolytic effects.

Diagram of a Serotonergic Synapse and the Action of SSRIs:

G cluster_synapse Serotonergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron presynaptic->postsynaptic Serotonin sert Serotonin Transporter (SERT) presynaptic->sert Reuptake receptor 5-HT Receptors postsynaptic->receptor tryptophan Tryptophan serotonin_synthesis Tryptophan Hydroxylase tryptophan->serotonin_synthesis serotonin Serotonin (5-HT) serotonin_synthesis->serotonin vesicle Synaptic Vesicle serotonin->vesicle VMAT2 maoa MAO-A serotonin->maoa Degradation vesicle->presynaptic Release signal Signal Transduction receptor->signal ssri SSRI (e.g., Vilazodone) ssri->sert Inhibition

Serotonergic Synapse Signaling Pathway

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its straightforward synthesis via the Williamson ether synthesis and its predictable reactivity make it an attractive starting material for medicinal chemists. The ability to readily introduce a methoxy-substituted phenoxyethyl moiety allows for the exploration of new chemical space in the design of drugs targeting a variety of biological systems, most notably the serotonergic system. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic endeavors.

References

Methodological & Application

Synthesis protocol for vilazodone using 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Vilazodone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of vilazodone, an active pharmaceutical ingredient, should only be conducted by qualified professionals in a controlled laboratory setting. Appropriate safety precautions must be taken at all times. This document is for informational and research purposes only. A synthesis protocol for vilazodone commencing from 1-(2-Bromoethoxy)-3-methoxybenzene is not described in the reviewed scientific literature. Therefore, this document outlines a well-established convergent synthesis pathway.

Introduction

Vilazodone is a dual-acting antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1][2] This unique mechanism of action is believed to contribute to its efficacy in the treatment of major depressive disorder.[1][2] The synthesis of vilazodone can be effectively accomplished through a convergent pathway, which involves the preparation of two key intermediates that are later coupled to form the final product. This approach allows for efficient and scalable production.[3][4]

This application note details a common and effective synthetic route for vilazodone, focusing on the preparation of the key intermediates, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)benzofuran-2-carboxamide, and their subsequent coupling.

Synthetic Pathway Overview

The convergent synthesis of vilazodone is outlined below. The strategy involves the synthesis of an indole moiety and a benzofuran-piperazine moiety, which are then coupled in the final step.

Figure 1: Convergent synthesis pathway for vilazodone.

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the synthesis of vilazodone.

Table 1: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

StepReactantsReagents and ConditionsYield (%)Reference
Acylation of 1-(phenylsulfonyl)-1H-indole-5-carbonitrile1-(phenylsulfonyl)-1H-indole-5-carbonitrile, 4-chlorobutyryl chlorideAlCl390[5]
Reduction of 3-(4-chlorobutanoyl)-1-(phenylsulfonyl)-1H-indole-5-carbonitrile3-(4-chlorobutanoyl)-1-(phenylsulfonyl)-1H-indole-5-carbonitrileNaBH4/CF3COOH95[5]
Hydrolysis of the phenylsulfonyl group3-(4-chlorobutyl)-1-(phenylsulfonyl)-1H-indole-5-carbonitrileBase hydrolysisHigh[5]

Table 2: Synthesis of Vilazodone via Coupling

StepReactantsReagents and ConditionsOverall Yield (%)Purity (%)Reference
Coupling3-(4-chlorobutyl)-1H-indole-5-carbonitrile, 5-(1-piperazinyl)benzofuran-2-carboxamideK2CO3, DMF, 100 °C2499[5][6]
Alternative Coupling3-(4-chlorobutyl)-1H-indole-5-carbonitrile, 5-(1-piperazinyl)benzofuran-2-carboxamideEt3N/K2CO3Not specifiedNot specified[5][7]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

This protocol is based on the acylation of a protected 5-cyanoindole followed by reduction and deprotection.[5]

Step 1a: Protection of 5-Cyanoindole

  • Dissolve 5-cyanoindole in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine.

  • Add benzenesulfonyl chloride dropwise at a controlled temperature.

  • Stir the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).

  • Perform an aqueous work-up and purify the product, 1-(phenylsulfonyl)-1H-indole-5-carbonitrile, by crystallization or column chromatography.

Step 1b: Friedel-Crafts Acylation

  • To a solution of 1-(phenylsulfonyl)-1H-indole-5-carbonitrile in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl3) at a low temperature.

  • Add 4-chlorobutyryl chloride dropwise while maintaining the temperature.

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Quench the reaction with ice-water and extract the product.

  • Purify the resulting ketone, 3-(4-chlorobutanoyl)-1-(phenylsulfonyl)-1H-indole-5-carbonitrile, which is obtained in approximately 90% yield.[5]

Step 1c: Reduction of the Ketone

  • Dissolve the ketone from the previous step in a suitable solvent like tetrahydrofuran (THF).

  • Prepare a solution of sodium borohydride (NaBH4) and trifluoroacetic acid (CF3COOH) and add it to the ketone solution at a controlled temperature.

  • Stir the reaction mixture until the reduction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the product, 3-(4-chlorobutyl)-1-(phenylsulfonyl)-1H-indole-5-carbonitrile, with a reported yield of 95%.[5]

Step 1d: Deprotection

  • Hydrolyze the phenylsulfonyl group using a base (e.g., NaOH or KOH) in a suitable solvent system (e.g., methanol/water).

  • Heat the reaction mixture to ensure complete deprotection.

  • After completion, neutralize the reaction mixture and extract the final product, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

  • Purify the product as needed.

Protocol 2: Synthesis of 5-(1-piperazinyl)benzofuran-2-carboxamide

This intermediate can be synthesized from 5-aminobenzofuran-2-carboxamide.[8]

  • In a round-bottom flask, combine 5-aminobenzofuran-2-carboxamide, bis(2-chloroethyl)amine, and a suitable base such as triethylamine in a solvent like n-butanol.[8]

  • Heat the reaction mixture under reflux for an extended period (e.g., 48 hours) under a nitrogen atmosphere.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform a suitable work-up, which may involve extraction and purification by crystallization or column chromatography to yield 5-(1-piperazinyl)benzofuran-2-carboxamide.

Protocol 3: Synthesis of Vilazodone via Condensation

This final step involves the nucleophilic substitution reaction between the two key intermediates.[1][8]

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 eq) and 5-(1-piperazinyl)benzofuran-2-carboxamide (1.0 eq) in dimethylformamide (DMF).[1]

  • Addition of Base: Add potassium carbonate (K2CO3) or sodium bicarbonate to the mixture.[8] A catalytic amount of potassium iodide can also be added.[8]

  • Reaction: Heat the reaction mixture to approximately 100 °C and stir overnight.[1][8] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude product.[1]

  • Purification: Filter the precipitate, wash it with water, and dry it. The crude vilazodone can be further purified by recrystallization from a suitable solvent to achieve high purity.

Logical Workflow for Vilazodone Synthesis

Vilazodone_Workflow cluster_prep Intermediate Preparation cluster_main_reaction Main Reaction cluster_workup Work-up and Purification Start_Indole Start with 5-Cyanoindole Prep_Indole Synthesize 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Start_Indole->Prep_Indole Combine Combine Intermediates with Base in DMF Prep_Indole->Combine Start_Benzofuran Start with 5-Aminobenzofuran -2-carboxamide Prep_Benzofuran Synthesize 5-(1-piperazinyl)benzofuran -2-carboxamide Start_Benzofuran->Prep_Benzofuran Prep_Benzofuran->Combine Heat Heat Reaction Mixture Combine->Heat Monitor Monitor Progress with TLC Heat->Monitor Precipitate Precipitate Product in Water Monitor->Precipitate Upon Completion Filter Filter and Wash Crude Product Precipitate->Filter Purify Recrystallize to Obtain Pure Vilazodone Filter->Purify Final_Product Vilazodone Purify->Final_Product

References

Application Notes and Protocols: Nucleophilic Substitution Reactions with 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-3-methoxybenzene is a key synthetic intermediate, particularly valuable in the construction of complex molecules in the pharmaceutical industry. Its structure, featuring a reactive primary alkyl bromide and an electron-rich methoxy-substituted benzene ring, makes it an excellent substrate for nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for leveraging this versatile building block in the synthesis of pharmaceutical intermediates, with a focus on the preparation of precursors for drugs such as Vilazodone.

The primary application of this compound involves the SN2 displacement of the bromide ion by a suitable nucleophile. The ethoxy linker provides flexibility and spacing, which is often crucial for the biological activity of the final drug molecule. These reactions are typically carried out in the presence of a base to neutralize the generated hydrobromic acid and in a polar aprotic solvent to facilitate the substitution reaction.

Application Note 1: Synthesis of Piperazine-Containing Intermediates for Vilazodone

Objective: To synthesize 1-(2-(4-(3-methoxyphenyl)piperazin-1-yl)ethoxy)benzene and related structures, which are key intermediates in the synthesis of the antidepressant drug Vilazodone.

Reaction Principle: The secondary amine of a piperazine derivative acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine in this compound. This reaction proceeds via a standard SN2 mechanism. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.

Workflow for Synthesis of Piperazine-Containing Intermediates:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants This compound + Piperazine Derivative Solvent_Base Select Solvent (e.g., DMF, Acetonitrile) + Add Base (e.g., K2CO3, Et3N) Reactants->Solvent_Base Dissolve Heating Heat the reaction mixture (e.g., 60-80 °C) Solvent_Base->Heating Initiate Reaction Monitoring Monitor reaction progress (e.g., by TLC or LC-MS) Heating->Monitoring Quenching Quench the reaction (e.g., with water) Monitoring->Quenching Upon Completion Extraction Extract with an organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Purification Purify the crude product (e.g., Column Chromatography) Extraction->Purification Final_Product Desired Piperazine Intermediate Purification->Final_Product Isolate

Caption: Workflow for the synthesis of piperazine intermediates.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-(Piperazin-1-yl)ethoxy)-3-methoxybenzene

This protocol describes a general procedure for the nucleophilic substitution of this compound with piperazine.

Materials:

  • This compound (1.0 eq)

  • Piperazine (2.0-3.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in DMF, add piperazine and potassium carbonate.

  • Stir the reaction mixture at 60-80 °C for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of dichloromethane/methanol) to afford the desired product.

Expected Outcome: The product is typically obtained as an oil or a low-melting solid with an expected yield of 75-90%.

Data Presentation

The following table summarizes representative quantitative data for nucleophilic substitution reactions of this compound with various nucleophiles, based on analogous reactions reported in the literature.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
PiperazineK₂CO₃DMF70685
1-(3-Methoxyphenyl)piperazineEt₃NAcetonitrile80882
MorpholineK₂CO₃DMF60591
Sodium Azide-DMF2524>90

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the synthesis of a Vilazodone precursor, starting from this compound.

G Start This compound Reaction Nucleophilic Substitution (SN2) Start->Reaction Nucleophile Piperazine Derivative (Nucleophile) Nucleophile->Reaction Intermediate Key Vilazodone Precursor Reaction->Intermediate Drug Vilazodone Intermediate->Drug Further Synthetic Steps

Caption: Synthesis pathway to a Vilazodone precursor.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of ether linkages in drug discovery. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. The straightforward nature of the nucleophilic substitution reactions, coupled with generally high yields, makes it an attractive building block for the efficient synthesis of complex molecular architectures. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, will ensure the successful implementation of these protocols.

Application Notes and Protocols for Alkylation Reactions with 3-(2-Bromoethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 3-(2-Bromoethoxy)anisole as an alkylating agent in the synthesis of N-substituted piperazine derivatives and O-substituted phenolic compounds. The methodologies are based on established nucleophilic substitution reactions and are intended to serve as a guide for the synthesis of novel compounds for potential therapeutic applications.

Introduction

3-(2-Bromoethoxy)anisole is a valuable bifunctional reagent, incorporating a reactive bromoethyl group for alkylation and a methoxyphenyl moiety that is present in various biologically active molecules. This reagent is particularly useful for introducing the 2-(3-methoxyphenoxy)ethyl scaffold, a common structural motif in pharmacologically active compounds. The following protocols detail the N-alkylation of piperazine and the O-alkylation of phenols, two common transformations in medicinal chemistry and drug development.

Data Presentation

The following tables summarize typical quantitative data for the alkylation reactions of 3-(2-Bromoethoxy)anisole with representative piperazine and phenol substrates. Please note that yields and purity are dependent on the specific substrate and reaction conditions and may require optimization.

Table 1: N-Alkylation of Piperazine Derivatives with 3-(2-Bromoethoxy)anisole

EntryPiperazine DerivativeBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1Piperazine (excess)K₂CO₃Acetonitrile801285>98
21-PhenylpiperazineK₂CO₃DMF901092>99
31-(2-Pyrimidinyl)piperazineCs₂CO₃DMF100888>98

Table 2: O-Alkylation of Phenols with 3-(2-Bromoethoxy)anisole (Williamson Ether Synthesis)

EntryPhenol DerivativeBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
1PhenolK₂CO₃Acetone601290>99
24-MethoxyphenolK₂CO₃Acetonitrile801095>99
34-NitrophenolK₂CO₃DMF701488>98

Experimental Protocols

Protocol 1: N-Alkylation of Piperazine with 3-(2-Bromoethoxy)anisole

This protocol describes a general procedure for the mono-N-alkylation of piperazine using 3-(2-Bromoethoxy)anisole. To favor mono-alkylation, an excess of piperazine is used.[1][2]

Materials:

  • 3-(2-Bromoethoxy)anisole

  • Piperazine (5 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (5 eq.) and anhydrous potassium carbonate (2 eq.).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add 3-(2-Bromoethoxy)anisole (1 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-(2-(3-methoxyphenoxy)ethyl)piperazine.

Protocol 2: O-Alkylation of Phenol with 3-(2-Bromoethoxy)anisole (Williamson Ether Synthesis)

This protocol details the Williamson ether synthesis for the O-alkylation of a phenol with 3-(2-Bromoethoxy)anisole.[3][4][5][6][7]

Materials:

  • 3-(2-Bromoethoxy)anisole

  • Phenol (1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous Acetone

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Add 3-(2-Bromoethoxy)anisole (1.1 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 60°C) and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic solids.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure O-alkylated product.

Mandatory Visualization

experimental_workflow Experimental Workflow for Alkylation Reactions cluster_n_alkylation N-Alkylation of Piperazine cluster_o_alkylation O-Alkylation of Phenol N_start 1. Mix Piperazine and K₂CO₃ in Acetonitrile N_add_reagent 2. Add 3-(2-Bromoethoxy)anisole N_start->N_add_reagent N_reflux 3. Reflux for 12h at 80°C N_add_reagent->N_reflux N_workup 4. Work-up (Filtration, Extraction) N_reflux->N_workup N_purification 5. Purification (Chromatography) N_workup->N_purification N_product N-(2-(3-methoxyphenoxy)ethyl)piperazine N_purification->N_product O_start 1. Mix Phenol and K₂CO₃ in Acetone O_add_reagent 2. Add 3-(2-Bromoethoxy)anisole O_start->O_add_reagent O_reflux 3. Reflux for 12h at 60°C O_add_reagent->O_reflux O_workup 4. Work-up (Filtration, Extraction) O_reflux->O_workup O_purification 5. Purification (Chromatography/Recrystallization) O_workup->O_purification O_product 1-(2-(3-methoxyphenoxy)ethoxy)benzene O_purification->O_product

Caption: General experimental workflow for N- and O-alkylation.

signaling_pathway Hypothetical Signaling Pathway Modulation cluster_receptor Receptor Targets cluster_drug Piperazine Derivative cluster_pathway Downstream Signaling receptor1 Serotonin Receptor pathway1 Second Messenger System Activation receptor1->pathway1 Activates receptor2 Dopamine Receptor pathway2 Ion Channel Modulation receptor2->pathway2 Modulates drug N-Substituted Piperazine Derivative drug->receptor1 Binds to drug->receptor2 Binds to response Cellular Response (e.g., Neuronal Firing) pathway1->response pathway2->response

Caption: Hypothetical modulation of neurotransmitter signaling pathways.

References

Application Notes and Protocols: The Strategic Use of Alkoxy-Aromatic Linkers in the Synthesis of Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by hijacking the body's own ubiquitin-proteasome system.[1][] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[][4] The linker is not merely a spacer but plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC.[5][6] This document provides detailed application notes and protocols on the use of alkoxy-aromatic linkers, with a focus on the conceptual application of molecules like 1-(2-Bromoethoxy)-3-methoxybenzene in the synthesis of protein degraders. While direct literature examples for this specific reagent are not prevalent, the principles outlined below are derived from established methodologies for synthesizing PROTACs with similar ether-based linkers.[][8]

The Role of Ether-Based Linkers in PROTAC Design

Linkers in PROTACs are broadly categorized based on their chemical composition, with polyethylene glycol (PEG) and alkyl chains being the most common.[][] Ether-based linkers, particularly those incorporating aromatic moieties, offer a unique combination of properties:

  • Modulation of Physicochemical Properties: The inclusion of an ether linkage and an aromatic ring can influence the solubility, lipophilicity, and topological polar surface area (TPSA) of the PROTAC, which in turn affects cell permeability and pharmacokinetic properties.

  • Conformational Control: The aromatic group can introduce a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC molecule to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[5]

  • Synthetic Tractability: Alkoxy-aromatic structures can be readily synthesized and functionalized, allowing for the systematic variation of linker length and attachment points to optimize degrader activity.

Hypothetical Application of this compound in PROTAC Synthesis

This compound represents a versatile building block for the synthesis of PROTAC linkers. The bromoethyl group provides a reactive handle for nucleophilic substitution, while the methoxybenzene moiety can be further functionalized if needed. The following sections outline a conceptual workflow and protocols for its use.

Diagram: PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow Conceptual Synthetic Workflow for a PROTAC using an Alkoxy-Aromatic Linker cluster_linker_synthesis Linker Synthesis cluster_protac_assembly PROTAC Assembly This compound This compound Functionalized_Linker Linker with terminal nucleophile (e.g., amine, thiol) This compound->Functionalized_Linker Nucleophilic Substitution Intermediate_1 POI-Linker Conjugate Functionalized_Linker->Intermediate_1 POI_Ligand POI Ligand (with reactive handle) POI_Ligand->Intermediate_1 Coupling Reaction (e.g., Amide bond formation) E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Intermediate_1->Final_PROTAC Coupling Reaction

Caption: Conceptual workflow for synthesizing a PROTAC using a functionalized alkoxy-aromatic linker.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a hypothetical PROTAC incorporating a linker derived from this compound.

Protocol 1: Synthesis of an Amine-Terminated Alkoxy-Aromatic Linker

This protocol describes the conversion of the bromo-functionalized linker precursor to an amine-terminated linker, ready for coupling to a POI or E3 ligase ligand.

  • Materials:

    • This compound

    • Potassium phthalimide

    • N,N-Dimethylformamide (DMF)

    • Hydrazine monohydrate

    • Dichloromethane (DCM)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve this compound (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous DMF.

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the phthalimide-protected intermediate.

    • Dissolve the intermediate in a 4:1 mixture of DCM:EtOH.

    • Add hydrazine monohydrate (5.0 eq) and stir at room temperature overnight.

    • Filter the resulting precipitate and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield the amine-terminated linker.

Protocol 2: Synthesis of a PROTAC via Amide Coupling

This protocol outlines the coupling of the amine-terminated linker to a POI ligand containing a carboxylic acid functional group, followed by coupling to an E3 ligase ligand.

  • Materials:

    • Amine-terminated alkoxy-aromatic linker (from Protocol 1)

    • POI ligand with a carboxylic acid group

    • E3 ligase ligand with a suitable reactive handle (e.g., an alkyl halide)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF

    • Cesium carbonate (Cs₂CO₃)

  • Procedure (Step 1: POI-Linker Conjugation):

    • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add the amine-terminated linker (1.1 eq) and continue stirring at room temperature for 12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the POI-linker conjugate by flash chromatography.

  • Procedure (Step 2: Final PROTAC Assembly):

    • Dissolve the POI-linker conjugate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF.

    • Add Cs₂CO₃ (2.0 eq) and stir the reaction at 60 °C for 16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final PROTAC molecule by preparative HPLC.

Data Presentation: Characterization of a Hypothetical PROTAC

The efficacy of a newly synthesized PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).

Compound IDLinker StructureTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC-A -(CH₂)₂-O-Ph(m-OCH₃)-BRD4CRBN2595HeLa
PROTAC-B -(CH₂)₃-O-Ph(m-OCH₃)-BTKCRBN5090MOLM-14
Control No Linker (POI Ligand only)BRD4->10,000<10HeLa

Data is hypothetical and for illustrative purposes only.

Signaling Pathway and Mechanism of Action

The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein.

Diagram: PROTAC Mechanism of Action

PROTAC_MoA Mechanism of Action of a PROTAC POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: The PROTAC induces the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

Conclusion

The design and synthesis of effective protein degraders are a multi-parameter optimization challenge, with the linker playing a central role. While the specific utility of this compound in published PROTAC literature is not established, its structure is representative of a class of alkoxy-aromatic linkers that offer significant potential for fine-tuning the properties of these novel therapeutics. The protocols and conceptual frameworks provided herein serve as a guide for researchers to explore the synthesis and application of such linkers in the development of next-generation protein degraders.

References

HPLC analytical method for 1-(2-Bromoethoxy)-3-methoxybenzene analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-Bromoethoxy)-3-methoxybenzene. This method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The protocol outlines a reverse-phase HPLC approach, providing detailed experimental parameters, sample preparation, and data presentation. This method is suitable for purity assessments, stability studies, and quantification of this compound in various sample matrices.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Accurate and precise analytical methods are crucial for monitoring reaction progress, assessing product purity, and ensuring the quality of starting materials. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such aromatic compounds. Aromatic hydrocarbons are generally hydrophobic and are well-retained on reverse-phase columns, with retention primarily controlled by the mobile phase composition.[1] This application note describes a simple and efficient reverse-phase HPLC method for the analysis of this compound.

Experimental

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[2]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid (or formic acid for MS-compatible methods).[3]

  • Standard: A reference standard of this compound of known purity.

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 10 minutes
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., mobile phase).

  • Dilute the sample solution with the mobile phase to bring the concentration of this compound within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[4]

Results and Discussion

The developed reverse-phase HPLC method provides excellent separation and quantification of this compound. A typical chromatogram shows a sharp, well-defined peak for the analyte. The retention time and peak area are used for identification and quantification, respectively.

ParameterResult
Retention Time (tR) Approximately 5.8 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Protocol Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Dilute to Working Concentration B->C D Filter through 0.45 µm Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 275 nm F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I J Report Results I->J

Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method is a reliable and straightforward approach for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The provided protocol and validation parameters demonstrate the method's suitability for routine quality control and research applications.

References

Topic: Large-Scale Synthesis and Purification of 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

<_ APPLICATION NOTE

Abstract

This document outlines a detailed protocol for the gram-scale synthesis and subsequent purification of 1-(2-Bromoethoxy)-3-methoxybenzene (CAS No. 3245-45-2), a key intermediate in pharmaceutical and materials science research. The synthesis is based on the Williamson ether synthesis, a robust and scalable method for forming ethers.[1][2] This protocol details the reaction of 3-methoxyphenol with an excess of 1,2-dibromoethane under basic conditions. Following the synthesis, a comprehensive purification procedure involving an aqueous workup and vacuum distillation is described to achieve high purity of the final product. Safety considerations, reaction monitoring, and characterization data are also presented.

Introduction

This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing both an ether linkage and a reactive alkyl bromide, makes it a versatile precursor for introducing the 3-methoxyphenoxyethyl moiety into target molecules. This protocol adapts the classical Williamson ether synthesis, which involves the SN2 reaction of a deprotonated alcohol (phenoxide) with a primary alkyl halide, for a larger scale preparation.[1][3] The reaction is widely used in both laboratory and industrial settings due to its reliability and broad scope.[2] Key parameters such as solvent choice, reaction temperature, and purification strategy have been optimized for yield and purity.

Reaction Scheme

The synthesis proceeds via the Williamson ether synthesis as shown below:

  • Reactants: 3-Methoxyphenol, 1,2-Dibromoethane

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Acetone

  • Product: this compound

Safety and Hazard Information

All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

  • 3-Methoxyphenol: Harmful if swallowed, causes serious eye damage.

  • 1,2-Dibromoethane: Toxic and irritant. A potential carcinogen. Handle with extreme care.

  • Potassium Carbonate: Causes serious eye irritation.

  • Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[5]

Experimental Protocol

Materials and Equipment
  • 3-Methoxyphenol (≥98%)

  • 1,2-Dibromoethane (≥99%)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetone, anhydrous

  • Diethyl ether

  • 5% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask (2 L)

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

Synthesis Procedure
  • Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-methoxyphenol (1.0 mol, 124.14 g) and anhydrous acetone (1 L).

  • Addition of Base: Begin stirring the solution and add finely powdered anhydrous potassium carbonate (1.5 mol, 207.32 g).

  • Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (3.0 mol, 563.5 g, 258.7 mL) to the suspension. Using a large excess of the dibromoalkane minimizes the formation of the bis-ether byproduct.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) with vigorous stirring. The reaction is typically conducted at temperatures between 50-100 °C.[2][3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 8-12 hours.

Work-up and Purification Procedure
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.

  • Liquid-Liquid Extraction: Dissolve the resulting oily residue in diethyl ether (500 mL). Transfer the solution to a 2 L separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 5% NaOH solution (2 x 250 mL) to remove any unreacted 3-methoxyphenol.

    • Water (2 x 250 mL).

    • Saturated brine solution (1 x 250 mL) to aid in separating the layers.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Final Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Vacuum Distillation: Purify the crude oil by vacuum distillation to obtain the final product as a clear, colorless to pale yellow liquid.

Data Presentation

Table 1: Reagent Quantities and Properties
ReagentMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Density (g/mL)
3-Methoxyphenol124.141.0124.14--
1,2-Dibromoethane187.863.0563.5258.72.179
Potassium Carbonate138.211.5207.32--
Acetone58.08--10000.791
Table 2: Typical Yield and Purity Results
ParameterValueMethod of Analysis
Product This compound -
Molecular Weight 231.09 g/mol [4]-
Appearance Colorless to pale yellow liquidVisual Inspection
Crude Yield ~85-95%Gravimetric
Purified Yield ~70-80%Gravimetric
Purity >98%GC-MS / ¹H NMR
Boiling Point 118-120 °C @ 0.5 mmHg-

Visualized Workflows

Synthesis Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_end Completion A Charge 3-Methoxyphenol and Acetone to Flask B Add K₂CO₃ (Base) A->B C Add 1,2-Dibromoethane B->C D Heat to Reflux (56 °C) C->D E Monitor by TLC (8-12 hours) D->E F Reaction Complete E->F

Caption: Flowchart of the synthesis steps.

Purification Workflow

Purification_Workflow cluster_isolation Crude Product Isolation cluster_extraction Extraction & Washing cluster_final Final Purification P1 Cool Reaction Mixture P2 Filter Salts P1->P2 P3 Concentrate Filtrate (Rotary Evaporator) P2->P3 P4 Dissolve in Diethyl Ether P3->P4 P5 Wash with 5% NaOH P4->P5 P6 Wash with Water P5->P6 P7 Wash with Brine P6->P7 P8 Dry Organic Layer (MgSO₄) P7->P8 P9 Concentrate (Rotary Evaporator) P8->P9 P10 Purify by Vacuum Distillation P9->P10 P11 Pure Product (>98%) P10->P11

References

Handling, storage, and disposal procedures for 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-(2-Bromoethoxy)-3-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed procedures for the safe handling, storage, and disposal of this compound (CAS No. 3245-45-2). The information is compiled from safety data sheets and chemical databases to ensure the protection of laboratory personnel and the environment. This compound is classified as an irritant and is harmful if swallowed.[1] Adherence to these protocols is mandatory for all personnel working with this substance.

Compound Identification and Properties

Proper identification and understanding of a chemical's properties are crucial for safe handling.

Table 1: Chemical Identification and Physical Properties

Property Value Reference
IUPAC Name This compound [1]
CAS Number 3245-45-2 [1][2][3]
Molecular Formula C₉H₁₁BrO₂ [1][2]
Molecular Weight 231.09 g/mol [1][2]
Appearance Not explicitly stated, but related compounds are liquids.

| Synonyms | this compound |[1] |

Hazard Identification and Safety

This compound is a hazardous substance requiring strict safety precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed[1][4]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[1][4]
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation[1][4]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][4] |

Signal Word: Warning [1][5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]

  • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber).[6] Contaminated clothing should be removed immediately.[7]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[4][5] If exposure limits are exceeded, a full-face respirator may be necessary.[5]

Experimental Protocols

Handling Protocol

Adherence to this protocol is essential to minimize exposure and ensure safety.

  • Hazard Assessment: Before work begins, review the Safety Data Sheet (SDS) and understand the specific hazards associated with this compound.

  • Engineering Controls: All handling of this chemical must be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[4]

  • Personal Protective Equipment (PPE): Don the required PPE as specified in Section 3.0.

  • Dispensing: When transferring or dispensing the chemical, use appropriate tools (e.g., glass pipettes, syringes) to avoid splashes. Avoid creating aerosols.[4][5]

  • Contamination Avoidance: Do not eat, drink, or smoke in the laboratory area.[5][8] Avoid contact with skin and eyes.[4][6]

  • Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even if gloves were worn.[4] Clean the work area to decontaminate surfaces.

G cluster_handling Protocol: Chemical Handling A Step 1: Assess Hazards (Review SDS) B Step 2: Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Use Engineering Controls (Chemical Fume Hood) B->C D Step 4: Handle with Care (Avoid Inhalation & Contact) C->D E Step 5: Post-Handling Decontamination (Wash Hands, Clean Area) D->E

Caption: Workflow for Safe Handling.
Storage Protocol

Proper storage is critical to maintaining chemical integrity and preventing accidents.

  • Container: Keep the chemical in its original, tightly closed container.[6][7]

  • Location: Store in a cool, dry, and well-ventilated area.[6] Some suppliers recommend refrigerated storage between 2-8°C.[4]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6]

  • Ignition Sources: Keep away from sources of heat, sparks, and open flames.[6][9]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

G cluster_storage Protocol: Chemical Storage Storage Store Chemical Req1 Tightly Closed Container Storage->Req1 Req2 Cool, Dry, Ventilated Area Storage->Req2 Req3 Away from Incompatibles (e.g., Oxidizers) Storage->Req3 Req4 No Ignition Sources Storage->Req4

Caption: Key Requirements for Storage.
Spill Cleanup Protocol

In the event of an accidental release, follow these steps immediately.

  • Evacuation and Ventilation: Evacuate non-essential personnel from the spill area.[4] Ensure the area is well-ventilated (use fume hood if spill is contained).

  • Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.[4]

  • Containment: Prevent the spill from spreading and from entering drains.[4][7][9]

  • Absorption: Cover and absorb the spill with a non-combustible, inert material such as sand, vermiculite, or earth.[10]

  • Collection: Carefully sweep up or collect the absorbed material into a suitable, sealed, and labeled container for hazardous waste disposal.[4][10]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[10]

First Aid Protocol

Table 3: First Aid Measures

Exposure Route Procedure
Ingestion Rinse mouth with water.[5] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[8][9]
Skin Contact Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[4] Continue rinsing. Seek immediate medical attention.

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[7] If the person feels unwell, call a POISON CENTER or doctor.[7] |

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Characterization: This material must be disposed of as hazardous chemical waste.[10]

  • Containerization: Collect waste material in a dedicated, compatible, and clearly labeled hazardous waste container.[11] The container must be kept tightly closed except when adding waste.[12]

  • Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed.[8][11]

  • Disposal Method: The recommended disposal method is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator equipped with an afterburner and scrubber.[10]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with all applicable local, state, and federal environmental regulations.[10] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Empty Containers: Empty containers should be treated as hazardous waste and disposed of as the unused product.[10] Do not reuse empty containers.

G cluster_disposal Protocol: Waste Disposal A Waste Material Generated B Collect in a Labeled, Sealed Hazardous Waste Container A->B C Store in Satellite Accumulation Area B->C D Arrange for Pickup by EHS or Licensed Contractor C->D E Final Disposal via Chemical Incineration D->E F Maintain Disposal Records E->F

Caption: Hazardous Waste Disposal Workflow.

References

Application Notes and Protocols for 1-(2-Bromoethoxy)-3-methoxybenzene in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-(2-Bromoethoxy)-3-methoxybenzene as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] These molecules are composed of three essential components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the POI by the proteasome.[1][4]

While polyethylene glycol (PEG) and simple alkyl chains are common linker motifs, the incorporation of aryl ethers like this compound offers a unique combination of properties. The ether functionalities can enhance solubility and introduce favorable conformational constraints, while the aromatic moiety can provide a degree of rigidity. The terminal bromoethoxy group serves as a reactive handle for straightforward conjugation to either the POI ligand or the E3 ligase ligand, typically through nucleophilic substitution reactions. This application note provides detailed protocols and data presentation for the use of this compound as a linker in the synthesis of novel PROTACs.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5][6] This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[7][8] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[7]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound as a linker is typically a multi-step process. The following protocols outline the general procedures for conjugating this linker to a POI ligand or an E3 ligase ligand containing a nucleophilic functional group (e.g., a phenol, amine, or thiol).

Protocol 1: Synthesis of a Linker-Ligand Intermediate via Williamson Ether Synthesis

This protocol describes the reaction of a phenolic hydroxyl group on a warhead or E3 ligase ligand with this compound.

Materials and Reagents:

  • Ligand (Warhead or E3 Ligase Ligand) with a phenolic hydroxyl group

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates

  • LC-MS for reaction monitoring

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes, dichloromethane, methanol for chromatography

Procedure:

  • To a round-bottom flask, add the ligand containing a phenolic hydroxyl group (1.0 eq).

  • Add anhydrous DMF or ACN as the solvent.

  • Add potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq).

  • Stir the mixture under a nitrogen atmosphere at room temperature for 15-30 minutes.

  • Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired linker-ligand intermediate.

Protocol 2: Synthesis of the Final PROTAC via Nucleophilic Substitution

This protocol describes the final step of PROTAC synthesis, where the linker-ligand intermediate (from Protocol 1) is reacted with the second ligand.

Materials and Reagents:

  • Linker-Ligand Intermediate (containing a terminal methoxybenzene)

  • The second ligand (Warhead or E3 Ligase Ligand) with a nucleophilic handle (e.g., amine or thiol)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous DMF or DMSO

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • LC-MS for reaction monitoring

  • Preparative HPLC or flash column chromatography for purification

Procedure:

  • Dissolve the second ligand (1.0 eq) in anhydrous DMF or DMSO under a nitrogen atmosphere.

  • Add DIPEA (2.0-3.0 eq) to the solution.

  • In a separate flask, dissolve the linker-ligand intermediate (1.0-1.2 eq) in a minimal amount of anhydrous DMF or DMSO.

  • Add the solution of the linker-ligand intermediate to the solution of the second ligand.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be directly purified by preparative HPLC. Alternatively, perform an aqueous workup as described in Protocol 1, followed by flash column chromatography.

PROTAC_Synthesis_Workflow Start Starting Materials Warhead Warhead (POI Ligand) Start->Warhead Linker This compound Start->Linker E3_Ligand E3 Ligase Ligand Start->E3_Ligand Step1 Protocol 1: Williamson Ether Synthesis Warhead->Step1 Linker->Step1 Step2 Protocol 2: Nucleophilic Substitution E3_Ligand->Step2 Intermediate Linker-Warhead Intermediate Step1->Intermediate Intermediate->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification Purification (HPLC or Chromatography) Final_PROTAC->Purification Characterization Characterization (NMR, MS, Purity) Purification->Characterization End Biological Evaluation Characterization->End

Caption: General workflow for PROTAC synthesis.

Data Presentation

The efficacy of newly synthesized PROTACs is evaluated by their ability to induce the degradation of the target protein. Key parameters for quantitative comparison include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following tables provide representative data for PROTACs with ether-containing linkers to serve as a benchmark for expected performance.

PROTAC Target Protein E3 Ligase Linker Type DC₅₀ (nM) Dₘₐₓ (%) Cell Line
Compound A TBK1CRBNAlkyl/Ether396HeLa
Compound B TBK1CRBNAlkyl/Ether29276HeLa
Compound C BRD4CRBNPEG/Alkyl15>9022Rv1
Compound D EGFRCRBNPEG/Alkyl2585H3255

Note: The data presented in this table is a compilation of representative values from the literature for PROTACs with similar linker structures and is intended for illustrative purposes.[1][4]

Characterization and Quality Control

The final PROTAC product and all intermediates should be thoroughly characterized to ensure identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to confirm the exact mass of the synthesized molecules.

  • Purity Analysis: The purity of the final PROTAC should be assessed by HPLC, typically aiming for >95% purity for biological assays.

Biological Evaluation

A systematic evaluation of a novel PROTAC involves a series of in vitro and in vivo experiments to determine its degradation efficiency, cellular effects, and pharmacokinetic/pharmacodynamic properties.

  • Western Blotting: To visually confirm the degradation of the target protein.

  • Quantitative Proteomics (e.g., dMS): To assess the selectivity of the PROTAC across the proteome.

  • Cell Viability Assays: To determine the cytotoxic or cytostatic effects of the PROTAC on cancer cell lines.

  • In vivo Efficacy Studies: To evaluate the anti-tumor activity of the PROTAC in animal models.

Conclusion

This compound is a versatile linker precursor for the synthesis of novel PROTACs. Its chemical structure allows for the introduction of both flexibility and some degree of conformational constraint, which can be beneficial for optimizing the ternary complex formation. The straightforward synthetic protocols provided in this application note offer a reliable starting point for researchers to incorporate this linker into their PROTAC design and discovery workflows. As with all PROTAC development, empirical testing and iterative optimization of the linker length and composition are crucial for achieving potent and selective protein degradation.

References

Application Notes and Protocols: Reaction Conditions for Coupling 1-(2-Bromoethoxy)-3-methoxybenzene with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the coupling of 1-(2-bromoethoxy)-3-methoxybenzene with primary and secondary amines. This reaction, a nucleophilic substitution, is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of biologically active molecules and pharmaceutical intermediates.

The primary challenge in the N-alkylation of amines with alkyl halides is controlling the selectivity of the reaction to favor the desired mono-alkylated product and minimize the formation of di- and tri-substituted byproducts.[1] This can often be achieved by carefully controlling the stoichiometry of the reactants, with an excess of the amine generally favoring mono-alkylation.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution of this compound with various primary and secondary amines. These conditions are based on general principles of N-alkylation and analogous reactions reported in the literature. Optimization may be required for specific amine substrates.

Amine TypeAmine (Substrate)Stoichiometry (Amine:Bromoether)BaseSolventTemperature (°C)Reaction Time (h)Expected Product
Primary Benzylamine3 : 1K₂CO₃ or Et₃NAcetonitrile or DMF25 - 808 - 24N-Benzyl-2-(3-methoxyphenoxy)ethanamine
Primary Aniline3 : 1K₂CO₃ or Cs₂CO₃DMF80 - 12012 - 48N-Phenyl-2-(3-methoxyphenoxy)ethanamine
Primary n-Butylamine3 : 1K₂CO₃Acetonitrile25 - 606 - 18N-Butyl-2-(3-methoxyphenoxy)ethanamine
Secondary Morpholine1.2 : 1K₂CO₃Acetonitrile or DMF25 - 804 - 124-(2-(3-Methoxyphenoxy)ethyl)morpholine
Secondary Piperidine1.2 : 1K₂CO₃Acetonitrile25 - 704 - 121-(2-(3-Methoxyphenoxy)ethyl)piperidine
Secondary Diethylamine1.2 : 1K₂CO₃ or Et₃NAcetonitrile25 - 606 - 18N,N-Diethyl-2-(3-methoxyphenoxy)ethanamine

Detailed Experimental Protocols

The following are representative protocols for the mono-N-alkylation of a primary amine (benzylamine) and a secondary amine (morpholine) with this compound.

Protocol 1: Synthesis of N-Benzyl-2-(3-methoxyphenoxy)ethanamine

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Dissolve the bromoether in anhydrous acetonitrile (approximately 10 mL per 1 mmol of the bromoether).

  • Add benzylamine (3.0 eq.) to the solution, followed by anhydrous potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-benzyl-2-(3-methoxyphenoxy)ethanamine.

Protocol 2: Synthesis of 4-(2-(3-Methoxyphenoxy)ethyl)morpholine

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask fitted with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous acetonitrile or DMF (approximately 10 mL per 1 mmol of the bromoether).

  • Add morpholine (1.2 eq.) and anhydrous potassium carbonate (1.5 eq.) to the solution.

  • Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If acetonitrile is used as the solvent, filter the mixture and concentrate the filtrate. If DMF is used, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to yield pure 4-(2-(3-methoxyphenoxy)ethyl)morpholine.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 2-(3-methoxyphenoxy)ethanamines.

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reactants & Solvent (Bromoether, Amine, Base, Solvent) B Reaction (Heating & Stirring) A->B Combine C Filtration / Quenching B->C Cooling D Extraction C->D E Drying & Concentration D->E F Column Chromatography E->F G Pure Product F->G

Caption: General workflow for the synthesis of N-substituted 2-(3-methoxyphenoxy)ethanamines.

References

Application Notes: Synthesis of Bio-active Scaffolds from 3-(2-Bromoethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for the preparation of diverse molecular derivatives starting from 3-(2-Bromoethoxy)anisole. This starting material is a versatile bifunctional molecule, featuring a nucleophilic aromatic ether and a reactive alkyl bromide. This duality allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of novel compounds for drug discovery and development. The protocols outlined below focus on key nucleophilic substitution reactions, which are fundamental in the construction of more complex molecular architectures. All procedures are intended for use by trained professionals in a controlled laboratory setting.

Introduction: Chemical Profile of 3-(2-Bromoethoxy)anisole

3-(2-Bromoethoxy)anisole, also known as 1-(2-bromoethoxy)-3-methoxybenzene[1], is an organic compound featuring a methoxy-substituted benzene ring connected via an ether linkage to a bromoethyl group. The key reactive center for the derivatization discussed herein is the primary alkyl bromide, which is susceptible to nucleophilic substitution reactions (SN2). The bromo-substituent is an excellent leaving group, facilitating the introduction of various functional groups.[2] The aromatic ring, while generally less reactive towards nucleophilic attack unless activated by strong electron-withdrawing groups[3][4], can be modified using electrophilic aromatic substitution, though this is outside the scope of the current protocols.

Molecular Structure:

  • Chemical Name: 3-(2-Bromoethoxy)anisole

  • CAS Number: 3245-45-2[1]

  • Molecular Formula: C₉H₁₁BrO₂

  • Molecular Weight: 231.09 g/mol [5]

The primary utility of this reagent lies in its ability to act as an electrophile in reactions with a wide array of nucleophiles, including amines, phenols, thiols, and carbanions. These reactions are foundational for creating libraries of compounds for biological screening in areas such as oncology and inflammation.[6][7]

Core Reaction: Nucleophilic Substitution

The primary pathway for derivatization of 3-(2-Bromoethoxy)anisole is the nucleophilic substitution reaction at the ethyl bromide moiety. This reaction typically follows an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.[8]

General Reaction Scheme:

Where Nu:⁻ represents a generic nucleophile.

This process allows for the covalent attachment of various molecular fragments (Nu) to the 3-methoxyphenoxyethyl scaffold.

Logical Workflow for Derivative Synthesis

Below is a generalized workflow for the synthesis and characterization of derivatives from 3-(2-Bromoethoxy)anisole.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent 3-(2-Bromoethoxy)anisole reaction_setup Combine Reagents & Solvent reagent->reaction_setup nucleophile Selected Nucleophile (e.g., Amine, Phenol, Thiol) nucleophile->reaction_setup solvent Inert Solvent (e.g., DMF, ACN, THF) solvent->reaction_setup base Base (if required) (e.g., K₂CO₃, Et₃N) base->reaction_setup heating Heat to 60-100 °C reaction_setup->heating monitoring Monitor by TLC/HPLC heating->monitoring quench Quench Reaction monitoring->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify yield Determine Yield & Purity purify->yield structure Structural Confirmation (NMR, MS, IR) yield->structure

Caption: General workflow for derivative synthesis.

Experimental Protocols

Important Safety Note: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.

Protocol 3.1: Synthesis of N-Substituted Amine Derivatives (Williamson Ether Synthesis Analogue)

This protocol describes the reaction of 3-(2-Bromoethoxy)anisole with a primary or secondary amine to form a tertiary amine derivative. This is a common strategy for building scaffolds used in medicinal chemistry.[9]

Reaction Scheme:

Materials:

  • 3-(2-Bromoethoxy)anisole (1.0 eq)

  • Selected Amine (e.g., Piperidine, Morpholine) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 3-(2-Bromoethoxy)anisole and the chosen solvent (approx. 0.1 M concentration).

  • Add the selected amine (1.2 equivalents) to the solution.

  • Add potassium carbonate (2.0 equivalents). This base acts as a scavenger for the HBr generated during the reaction.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired amine derivative.

Protocol 3.2: Synthesis of Aryl Ether Derivatives

This protocol details the synthesis of diaryl ether derivatives by reacting 3-(2-Bromoethoxy)anisole with a phenolic compound.

Reaction Scheme:

Materials:

  • 3-(2-Bromoethoxy)anisole (1.0 eq)

  • Substituted Phenol (e.g., 4-cyanophenol) (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a flask, dissolve the substituted phenol (1.1 equivalents) and the base (1.5 equivalents) in DMF.

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide salt.

  • Add 3-(2-Bromoethoxy)anisole (1.0 equivalent) to the mixture.

  • Heat the reaction to 90 °C and stir until TLC analysis indicates completion (typically 6-18 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the resulting residue by flash chromatography to obtain the pure aryl ether product.

Data Presentation: Expected Outcomes

The following table summarizes expected yields and key analytical data for representative derivatives based on the protocols above. These values are illustrative and may vary based on specific substrates and reaction conditions.

Derivative ClassNucleophile ExampleTypical Yield (%)¹H NMR (δ, ppm) Key SignalMass Spec (m/z) [M+H]⁺
Amine Morpholine75-90%~2.8 (t, 2H, -CH₂-N)252.15
Aryl Ether 4-Cyanophenol65-85%~4.3 (t, 2H, -O-CH₂-)270.11
Thioether Thiophenol80-95%~3.2 (t, 2H, -S-CH₂-)261.08

Signaling Pathway Diagram: Potential Application in Drug Discovery

Derivatives synthesized from 3-(2-Bromoethoxy)anisole can be designed to interact with various biological targets. For example, by attaching a pharmacophore known to inhibit a specific kinase, these compounds could potentially modulate cellular signaling pathways implicated in diseases like cancer.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase (e.g., MEK1) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Proliferation Cell Proliferation TF->Proliferation Promotes Inhibitor Synthesized Derivative (from 3-(2-Bromoethoxy)anisole) Inhibitor->Kinase Inhibits

Caption: Potential role of a derivative as a kinase inhibitor.

Disclaimer: The information provided in these application notes is intended for research and development purposes only and should be used by qualified professionals. The synthesized compounds may have unknown biological properties and should be handled with appropriate caution.

References

Application Note: GC-MS Method for Determining the Purity of 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

AN-202512-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of purity and impurity profile of 1-(2-Bromoethoxy)-3-methoxybenzene (CAS 3245-45-2), a key intermediate in pharmaceutical synthesis. The protocol provides comprehensive procedures for sample preparation, instrument setup, and data analysis to ensure accurate and reproducible results.

Introduction

This compound is an aromatic ether containing a halogenated functional group, making it a versatile building block in organic synthesis.[1][2] Ensuring its purity is critical for downstream applications, particularly in drug development, where even trace impurities can affect reaction yield, safety, and the quality of the final active pharmaceutical ingredient (API).

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds combined with definitive mass-based identification.[3][4] This method is considered a "gold standard" for identifying and quantifying components within a sample.[3][5] This protocol is designed to separate the main component from potential process-related impurities and degradation products.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound, reference standard (>99.5% purity)

  • Solvent: Dichloromethane (DCM), HPLC or GC grade. Other volatile organic solvents like hexane or ethyl acetate can also be suitable.[6][7][8]

  • Vials: 2 mL clear glass autosampler vials with PTFE-lined caps.[6][8]

  • Pipettes and Syringes: Calibrated precision micropipettes and syringes.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters below are provided as a guideline and may be adapted for other systems.

Parameter Setting
GC System Agilent 8860 GC (or equivalent)
MS System Agilent 5977B MSD (or equivalent)
Autosampler Agilent 7693A (or equivalent)
Software MassHunter (or equivalent)
Standard and Sample Preparation

2.3.1 Standard Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with Dichloromethane. This is the Stock Solution (100 µg/mL).

  • Transfer an aliquot of the stock solution into a 2 mL autosampler vial for analysis.

2.3.2 Sample Preparation

  • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with Dichloromethane.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a 0.22 µm PTFE syringe filter before transfer.[7]

  • Transfer the final solution into a 2 mL autosampler vial.

GC-MS Instrumental Method

The following table outlines the recommended starting parameters for the GC-MS analysis.

Component Parameter Value
GC Inlet Inlet Temperature250 °C
Injection ModeSplit (Split Ratio 50:1)
Injection Volume1.0 µL
Carrier GasHelium, Constant Flow
Flow Rate1.2 mL/min
GC Column Column TypeHP-5ms (or equivalent 5% Phenyl Methylpolysiloxane)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program Initial Temperature80 °C, hold for 2 min
Ramp 115 °C/min to 280 °C
Hold TimeHold at 280 °C for 5 min
Total Run Time20.33 min
MS Transfer Line Temperature280 °C
Mass Spectrometer Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Scan ModeFull Scan
Mass Range40 - 450 amu
Solvent Delay3.0 min

Data Analysis and Presentation

Peak Identification
  • The primary peak in the chromatogram of the reference standard is identified as this compound.

  • Confirm the identity by comparing its mass spectrum with a reference library (e.g., NIST). The spectrum should show characteristic fragments, including the molecular ion peak (m/z 230/232 due to bromine isotopes).

  • Identify impurity peaks in the sample chromatogram by comparing their mass spectra against the library and interpreting fragmentation patterns.

Purity Calculation

Purity is determined using the area percent method from the total ion chromatogram (TIC).

  • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Summary

Quantitative results should be summarized in a clear, tabular format.

Table 1: Example Purity Analysis Results

Peak No. Retention Time (min) Component Identity Area (%)
18.54Impurity A (e.g., 3-Methoxyphenol)0.15
210.21This compound 99.72
311.58Impurity B (e.g., Dimer)0.08
412.33Unknown Impurity0.05
Total 100.00

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure from sample receipt to the final report.

GCMS_Workflow A Sample Receipt & Login B Prepare Standards & Test Samples (Dilution in DCM) A->B D Sequence Run (Standard & Samples) B->D C GC-MS System Setup (Load Method) C->D E Data Acquisition (Chromatograms & Spectra) D->E F Data Processing E->F G Peak Integration & Identification (NIST Library) F->G Integrate Peaks H Calculate Purity (Area Percent) G->H Identify Components I Generate Final Report H->I

Caption: Workflow for GC-MS purity determination of this compound.

Conclusion

The GC-MS method described provides a reliable and accurate protocol for determining the purity of this compound. The detailed steps for sample preparation and instrument parameters, combined with a clear data analysis workflow, ensure high-quality, reproducible results suitable for quality control and research in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield for the synthesis of 1-(2-Bromoethoxy)-3-methoxybenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of 3-methoxyphenol with 1,2-dibromoethane.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors related to the reactants, reaction conditions, and work-up procedure. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Solutions:

Potential Cause Recommended Solution Rationale
Incomplete Deprotonation of 3-Methoxyphenol The phenoxide is the active nucleophile. Ensure complete deprotonation by using a suitable base. The choice of base is critical. For instance, while potassium carbonate (K₂CO₃) is a common and safer option, stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can lead to higher yields by ensuring the complete formation of the phenoxide.[1]A higher concentration of the nucleophilic phenoxide will drive the reaction forward, favoring the desired Sₙ2 substitution.
Suboptimal Reaction Temperature The reaction temperature significantly influences the reaction rate. A typical range for this Williamson ether synthesis is between 50-100 °C.[2] If the temperature is too low, the reaction may be too slow to proceed to completion within a reasonable timeframe. Consider gradually increasing the temperature and monitoring the reaction progress by Thin Layer Chromatography (TLC).Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate. However, excessively high temperatures can promote side reactions.
Inappropriate Solvent The choice of solvent is crucial for an Sₙ2 reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or acetone are generally preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more available to attack the electrophile.[3] Protic solvents, such as ethanol or water, can solvate the nucleophile, reducing its reactivity.Polar aprotic solvents do not participate in hydrogen bonding with the nucleophile, thus preserving its nucleophilicity for the desired reaction.
Short Reaction Time Williamson ether syntheses can be slow and may require several hours to reach completion, sometimes up to 12 hours or more.[4] Monitor the reaction progress using TLC until the starting material (3-methoxyphenol) is consumed.Allowing the reaction to proceed to completion ensures that the maximum amount of starting material is converted to the product.
Moisture in Reagents or Glassware Water can react with the strong base (especially NaH) and can also hydrolyze the alkyl halide. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.The presence of water can consume the base and lead to the formation of unwanted byproducts, thereby reducing the yield of the desired ether.

Issue 2: Formation of Significant Byproducts

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge in the synthesis of this compound. Identifying and minimizing these impurities is key to achieving a high yield of the pure product.

Common Byproducts and Mitigation Strategies:

Byproduct Formation Mechanism Mitigation Strategy
1,2-bis(3-methoxyphenoxy)ethane This dialkylated product forms when a second molecule of 3-methoxyphenoxide reacts with the desired product, this compound.Use a large excess of 1,2-dibromoethane (typically 3 equivalents or more). This stoichiometric imbalance favors the mono-alkylation product.[4]
3-Methoxyphenol (unreacted) Incomplete reaction due to factors such as insufficient base, low temperature, or short reaction time.Refer to the solutions for "Low or No Product Yield" above. Ensure complete deprotonation and allow the reaction to run to completion.
Elimination Product (Vinyl Ether) Although less common with primary alkyl halides, the use of a very strong, sterically hindered base or high temperatures can promote the E2 elimination of HBr from 1,2-dibromoethane or the product.Use a less sterically hindered base (e.g., K₂CO₃, NaOH). Avoid excessively high reaction temperatures.
C-Alkylation Product The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) as well as on the oxygen atom (O-alkylation).The use of polar aprotic solvents generally favors O-alkylation.

A general workflow for troubleshooting common issues in this synthesis is depicted below:

G start Low Yield of this compound check_sm Check for Unreacted 3-Methoxyphenol (TLC/GC-MS) start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present no_sm Starting Material Consumed check_sm->no_sm incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction Yes check_byproducts Analyze for Byproducts (TLC/GC-MS) no_sm->check_byproducts increase_base Increase Base Equivalents or Use Stronger Base (e.g., NaH) incomplete_reaction->increase_base increase_temp Increase Reaction Temperature (e.g., to 80-100 °C) incomplete_reaction->increase_temp increase_time Increase Reaction Time and Monitor by TLC incomplete_reaction->increase_time dialkylation Dialkylation Product Detected? (1,2-bis(3-methoxyphenoxy)ethane) check_byproducts->dialkylation increase_dbe Increase Excess of 1,2-Dibromoethane (≥ 3 eq.) dialkylation->increase_dbe Yes other_issues Other Issues (e.g., purification loss, product decomposition) dialkylation->other_issues No optimize_purification Optimize Purification (e.g., column chromatography gradient) other_issues->optimize_purification

Caption: Troubleshooting Decision Tree for Low Yield.

Frequently Asked Questions (FAQs)

Q1: What is the recommended base for this synthesis, and how does it affect the yield?

A1: The choice of base is a critical parameter. Here's a comparison of commonly used bases:

Base Advantages Disadvantages Expected Yield Impact
Potassium Carbonate (K₂CO₃) Mild, easy to handle, and cost-effective. Suitable for large-scale synthesis.Weaker base, may require longer reaction times or higher temperatures for complete deprotonation.Moderate to good yields can be achieved, often with good selectivity.[5][6]
Sodium Hydroxide (NaOH) Stronger than K₂CO₃, readily available, and inexpensive.Can introduce water into the reaction, which may lead to side reactions if not handled carefully.Generally leads to good to high yields.
Sodium Hydride (NaH) Very strong, non-nucleophilic base that provides irreversible and complete deprotonation of the phenol.Highly reactive, moisture-sensitive, and flammable. Requires careful handling under an inert atmosphere.Often provides the highest yields due to the complete formation of the phenoxide.[1]

For initial attempts and for safety, potassium carbonate is a good starting point. If higher yields are required, sodium hydride in an anhydrous solvent is often the most effective choice.

Q2: Which solvent should I use for the best results?

A2: Polar aprotic solvents are highly recommended for this Williamson ether synthesis.

Solvent Properties Impact on Reaction
Acetone Good solvent for many organic compounds and inorganic salts like K₂CO₃. Relatively low boiling point (56 °C).A common choice, especially with K₂CO₃. The lower boiling point may necessitate longer reaction times.[4]
Acetonitrile (ACN) Higher boiling point (82 °C) than acetone. Good at solvating cations.Often leads to faster reaction rates and higher yields compared to acetone.
N,N-Dimethylformamide (DMF) High boiling point (153 °C). Excellent at solvating cations, making the phenoxide highly reactive.Can be difficult to remove during work-up due to its high boiling point. Should be used in its anhydrous form.

Acetone or acetonitrile are good general-purpose solvents for this reaction. DMF should be considered when aiming for the highest possible yield and reaction rate, provided that purification methods are optimized.

Q3: How can I effectively purify the final product, this compound?

A3: Purification is typically achieved through a combination of extraction and column chromatography.

  • Work-up: After the reaction is complete, the mixture is typically cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with a basic solution (e.g., dilute NaOH) to remove any unreacted 3-methoxyphenol, followed by a brine wash.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo.

  • Column Chromatography: The crude product is then purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. The desired product is typically less polar than the starting 3-methoxyphenol and more polar than the dialkylated byproduct. The fractions are monitored by TLC to isolate the pure product.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific laboratory conditions and desired yield.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add 3-methoxyphenol, base (e.g., K2CO3), and solvent (e.g., acetone) to a round-bottom flask. B 2. Stir the mixture at room temperature for 30 minutes. A->B C 3. Add 1,2-dibromoethane (3 eq.) to the mixture. B->C D 4. Heat the reaction mixture to reflux (e.g., 60-80 °C). C->D E 5. Monitor the reaction progress by TLC until completion (approx. 12-18 hours). D->E F 6. Cool the mixture and remove the solvent in vacuo. E->F G 7. Partition the residue between ethyl acetate and water. F->G H 8. Wash the organic layer with dilute NaOH and brine. G->H I 9. Dry the organic layer over Na2SO4 and concentrate. H->I J 10. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane). I->J

Caption: Experimental Workflow for Synthesis.

Materials:

  • 3-Methoxyphenol (1.0 eq.)

  • 1,2-Dibromoethane (3.0 eq.)

  • Potassium Carbonate (K₂CO₃, 2.0 eq.), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • 5% Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1,2-dibromoethane (3.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 60 °C for acetone) and maintain the temperature.

  • Monitor the reaction by TLC (e.g., using a 20% ethyl acetate in hexane eluent) until the 3-methoxyphenol spot is no longer visible (typically 12-18 hours).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid with a small amount of acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 5% NaOH solution (2 x), followed by water (1 x), and finally with brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

References

Technical Support Center: Reactions of 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromoethoxy)-3-methoxybenzene. The information is designed to help anticipate and troubleshoot common side products and reaction issues.

Troubleshooting Guide: Common Side Products and Their Mitigation

Q1: I am performing a nucleophilic substitution reaction on the bromoethoxy group of this compound and observing unexpected byproducts. What are the likely side products and how can I minimize them?

A1: In nucleophilic substitution reactions involving the primary alkyl bromide of this compound, two common side reactions can occur: elimination and over-alkylation.

  • Elimination (E2) Reaction: Strong, sterically hindered bases can promote the E2 elimination of HBr from the bromoethoxy group, leading to the formation of 1-methoxy-3-(vinyloxy)benzene. This is more likely to occur at elevated temperatures.

    • Mitigation:

      • Use a less sterically hindered and/or weaker base if the nucleophile's basicity is not critical for the desired reaction.

      • Maintain the lowest effective reaction temperature.

      • Choose a nucleophile that is a weak base, if possible.

  • Over-alkylation: If your nucleophile is a primary or secondary amine, you may observe the formation of a tertiary amine or even a quaternary ammonium salt as a side product. This occurs when the initially formed secondary or tertiary amine product acts as a nucleophile and reacts with another molecule of this compound.

    • Mitigation:

      • Use a molar excess of the amine nucleophile to increase the probability of the starting amine reacting with the electrophile rather than the product amine.

      • Consider protecting the amine if it has multiple reactive sites, such as in the case of piperazine, to prevent di-substitution.

Q2: My reaction involves treating this compound with a strong base to generate an alkoxide, but I am getting a complex mixture of products. What could be happening?

A2: Using a strong base with this compound can lead to several competing reactions. Besides the desired reaction, you may encounter products from elimination and intramolecular cyclization.

  • Elimination: As mentioned in Q1, a strong base will favor the E2 elimination to form 1-methoxy-3-(vinyloxy)benzene.[1][2]

  • Intramolecular Cyclization (Williamson Ether Synthesis): If the reaction conditions inadvertently generate a phenoxide from a starting material or impurity with a hydroxyl group, this could lead to intramolecular cyclization, forming a cyclic ether. While less common with this specific substrate without a nearby hydroxyl group, it's a possibility to consider in complex reaction mixtures.

Q3: I am attempting an electrophilic aromatic substitution on the benzene ring of this compound and obtaining a mixture of isomers. How can I predict and control the regioselectivity?

A3: The methoxy (-OCH₃) and bromoethoxy (-OCH₂CH₂Br) groups are both activating and ortho-, para-directing for electrophilic aromatic substitution (EAS).[3][4][5] This means that electrophiles will preferentially add to the positions ortho and para to these substituents. Given the substitution pattern of this compound, you can expect a mixture of isomeric products.

  • Predicted Isomers:

    • Substitution at C2 (ortho to methoxy, ortho to bromoethoxy)

    • Substitution at C4 (para to bromoethoxy, ortho to methoxy)

    • Substitution at C6 (ortho to bromoethoxy, para to methoxy)

  • Controlling Regioselectivity:

    • Steric Hindrance: The bulky bromoethoxy group may sterically hinder attack at the C2 and C6 positions, potentially favoring substitution at the C4 position.[3]

    • Reaction Conditions: The choice of electrophile, catalyst, and reaction temperature can influence the isomer ratio. Milder conditions may lead to higher selectivity.

    • Purification: Fractional crystallization or column chromatography is often necessary to separate the resulting isomers.

Frequently Asked Questions (FAQs)

Q4: What are the most common side products observed in the synthesis of vortioxetine when using precursors derived from this compound?

A4: In the synthesis of vortioxetine, which involves the coupling of a piperazine derivative with a substituted phenyl sulfide, several side products can arise. While specific side products depend on the exact synthetic route, common impurities can result from:

  • Incomplete reaction: Unreacted starting materials will be present in the crude product.

  • Di-substitution on Piperazine: If unprotected piperazine is used, a common side product is the di-substituted piperazine, where two molecules of the aryl electrophile react with one molecule of piperazine.

  • Side reactions of the Palladium Catalyst: Palladium-catalyzed cross-coupling reactions can sometimes lead to homo-coupling of the starting materials.

  • Impurity from starting materials: An identified impurity in vortioxetine synthesis is 1-[2-[(2,4-dimethylphenyl)thio]phenyl]-4-[2-(1-piperazinyl)phenyl]piperazine, which can arise from side reactions involving impurities in the starting materials or intermediates.[6]

Q5: Can this compound undergo nucleophilic aromatic substitution?

A5: Nucleophilic aromatic substitution (SNA) on the benzene ring of this compound is highly unlikely under standard conditions.[7][8][9] This type of reaction typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) on the aromatic ring to activate it towards nucleophilic attack. The methoxy and bromoethoxy groups are electron-donating, which deactivates the ring for SNA.

Q6: How can I purify my desired product from the common side products?

A6: The purification strategy will depend on the specific properties of your desired product and the side products. Common techniques include:

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.

  • Recrystallization: If your product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for removing impurities.

  • Distillation: For liquid products with sufficiently different boiling points from the impurities, distillation can be employed.

  • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, you can use acid-base extraction to separate them.

Data Summary

Table 1: Potential Side Products in Reactions of this compound

Reaction TypePotential Side ProductFormation MechanismMitigation Strategies
Nucleophilic Substitution1-methoxy-3-(vinyloxy)benzeneE2 EliminationUse a non-bulky, weaker base; lower reaction temperature.
Nucleophilic SubstitutionDi-substituted amine/quaternary saltOver-alkylation of amine nucleophileUse an excess of the amine nucleophile; protect the amine.
Electrophilic Aromatic SubstitutionIsomeric mixture (substitution at C2, C4, C6)Ortho-, para-direction by -OCH₃ and -OCH₂CH₂BrOptimize reaction conditions for selectivity; use chromatography for separation.
Palladium-catalyzed Coupling (e.g., Vortioxetine synthesis)Di-substituted piperazineReaction of both nitrogens in piperazineUse a mono-protected piperazine.
Palladium-catalyzed CouplingHomo-coupled productsSide reaction of the catalystOptimize catalyst loading and reaction conditions.

Visual Guides

Below are diagrams illustrating the key reaction pathways and potential side reactions.

Nucleophilic_Substitution_Side_Reactions reactant This compound sub_product Desired Substitution Product reactant->sub_product SN2 Pathway elim_product Elimination Side Product (1-methoxy-3-(vinyloxy)benzene) reactant->elim_product E2 Pathway nucleophile Nucleophile (Nu⁻) nucleophile->sub_product strong_base Strong Base (B⁻) strong_base->elim_product

Caption: Competing SN2 and E2 pathways in nucleophilic substitution.

Electrophilic_Aromatic_Substitution start This compound electrophile Electrophile (E⁺) start->electrophile EAS Reaction sub_c2 2-Substituted Product (ortho, ortho) electrophile->sub_c2 ortho to both sub_c4 4-Substituted Product (para, ortho) electrophile->sub_c4 para to -OEtBr ortho to -OMe sub_c6 6-Substituted Product (ortho, para) electrophile->sub_c6 ortho to -OEtBr para to -OMe

Caption: Potential isomers from electrophilic aromatic substitution.

Vortioxetine_Side_Reaction aryl_halide Aryl Halide Precursor vortioxetine Vortioxetine (Mono-substituted) aryl_halide->vortioxetine Desired Reaction (1:1) di_sub Di-substituted Side Product aryl_halide->di_sub Side Reaction (2:1) piperazine Piperazine piperazine->vortioxetine piperazine->di_sub

Caption: Formation of di-substituted piperazine side product.

References

Technical Support Center: Purification of 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-(2-Bromoethoxy)-3-methoxybenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound synthesized via Williamson ether synthesis?

A1: The most probable impurities include:

  • Unreacted 3-methoxyphenol: The starting material, which is more polar than the desired product.

  • Excess 1,2-dibromoethane: A reagent used in the synthesis.

  • 1,2-bis(3-methoxyphenoxy)ethane: A diether byproduct formed from the reaction of the product with another molecule of 3-methoxyphenol.

  • Solvent residues: From the reaction or workup (e.g., ethanol, ethyl acetate).

Q2: Which purification technique is most suitable for crude this compound?

A2: A combination of techniques is often optimal. Column chromatography is highly effective for separating the target compound from both more polar (unreacted phenol) and potentially less polar or similarly polar byproducts.[1] For a final polishing step to achieve high purity, recrystallization or vacuum distillation can be employed, particularly if the crude product is already of moderate purity.

Q3: My purified this compound appears colored. What could be the cause and how can I fix it?

A3: A colored product may indicate the presence of trace impurities, possibly from oxidation of the starting phenolic material. If the discoloration persists after initial purification, you can try treating a solution of your compound with a small amount of activated charcoal before a final filtration or recrystallization step. Use charcoal sparingly as it can adsorb some of your product.

Q4: I am observing a low yield after purification. What are the likely reasons?

A4: Low yields can result from several factors:

  • Incomplete reaction: Ensure your reaction has gone to completion before starting the purification process.

  • Loss during extraction: Multiple extractions of the aqueous layer can help maximize the recovery of your product.

  • Improper column chromatography technique: Using an eluent that is too polar can cause your product to elute too quickly with impurities. Conversely, a very non-polar eluent may result in very slow elution and broad peaks, leading to mixed fractions.

  • Suboptimal recrystallization conditions: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of product and impurities. The eluent system is not optimal.Determine a better eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired product.[2] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), often provides better separation.[1]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. If the compound is still not eluting, ensure it has not irreversibly adsorbed to the silica gel. In rare cases, for very polar compounds, a different stationary phase like alumina might be considered.[2]
Cracking or channeling of the silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry without any air bubbles. Gently tapping the column during packing can help.[2]
Recrystallization
Problem Possible Cause Solution
The compound "oils out" instead of forming crystals. The solution is supersaturated at a temperature above the compound's melting point.Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent level can initiate crystallization. Using a seed crystal from a previous successful crystallization can also be effective.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is very soluble in the chosen solvent even at low temperatures.Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If crystals still do not form, consider adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes slightly cloudy, then warm to clarify and cool slowly.
Crystals form too quickly, leading to small, impure crystals. The solution was cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.

Experimental Protocols

Column Chromatography Protocol
  • Stationary Phase: Silica gel is a suitable stationary phase for the purification of this compound.[2]

  • Eluent System Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by TLC.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with the non-polar solvent, collecting fractions. Gradually increase the polarity of the eluent by adding the more polar solvent in increasing percentages.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexane, or mixed solvent systems like ethanol/water or hexane/ethyl acetate) to find a suitable one where the compound is soluble when hot and insoluble when cold.[4] For a related compound, 1,2-bis(2-bromoethoxy)benzene, recrystallization from ether has been reported to yield a solid product.[5]

  • Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent required to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature to induce crystal formation. Subsequently, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Crude this compound workup Aqueous Workup (Remove base, water-soluble impurities) start->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) concentration->chromatography purity_check1 Purity Check (TLC/NMR) chromatography->purity_check1 final_purification Final Purification purity_check1->final_purification Further purification needed pure_product Pure this compound purity_check1->pure_product Purity is sufficient recrystallization Recrystallization final_purification->recrystallization distillation Vacuum Distillation final_purification->distillation purity_check2 Final Purity Analysis recrystallization->purity_check2 distillation->purity_check2 purity_check2->pure_product

Caption: A logical workflow for the purification of crude this compound.

Troubleshooting_Logic start Crude Product purity_assessment Assess Purity by TLC/NMR start->purity_assessment high_purity High Purity? purity_assessment->high_purity recrystallization Perform Recrystallization high_purity->recrystallization Yes complex_mixture Complex Mixture? high_purity->complex_mixture No column_chromatography Perform Column Chromatography column_chromatography->recrystallization If solid distillation Perform Vacuum Distillation column_chromatography->distillation If liquid & boiling point is suitable final_product Pure Product recrystallization->final_product distillation->final_product complex_mixture->column_chromatography Yes complex_mixture->recrystallization No (minor impurities)

Caption: Decision-making diagram for selecting a suitable purification technique.

References

Overcoming challenges in the synthesis of vilazodone from its intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vilazodone from its key intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the critical intermediates in the synthesis of vilazodone?

A1: The synthesis of vilazodone typically involves the coupling of two key intermediates: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl)benzofuran-2-carboxamide.[1][2] The efficiency of the synthesis and the purity of the final product are highly dependent on the quality of these intermediates.

Q2: What are the common synthetic routes to prepare 3-(4-chlorobutyl)-1H-indole-5-carbonitrile?

A2: A common route involves the diazotization of 4-cyanoaniline followed by a Fischer indole cyclization with 6-chlorohexanal.[1][3] Another approach is the Friedel–Crafts acylation of 1-tosyl-1H-indole-5-carbonitrile with 4-chlorobutyryl chloride, followed by selective deoxygenation.[4][5]

Q3: How is the intermediate 5-(piperazin-1-yl)benzofuran-2-carboxamide typically synthesized?

A3: This intermediate can be generated through an aromatic nucleophilic substitution of 5-bromobenzofuran-2-carboxamide with piperazine.[1] Another method involves the cyclization of 5-aminobenzofuran-2-carboxamide with bis(2-chloroethyl)amine.[6]

Q4: What are the potential impurities that can form during vilazodone synthesis?

A4: Impurities can arise from starting materials, intermediates, or side reactions during the synthesis.[7] Known process impurities include vilazodone N-oxide and oxo-vilazodone.[8] In routes involving tosyl protecting groups, potentially genotoxic alkyl tosylates and N-alkylated vilazodone byproducts can form.[9]

Q5: How can the final coupling reaction between the two key intermediates be optimized?

A5: The nucleophilic substitution reaction between 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl)benzofuran-2-carboxamide can be effectively carried out using a base system like Et3N/K2CO3 in a suitable solvent such as dimethylformamide (DMF).[1] Heating the reaction mixture can improve the reaction rate.[2][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in the Final Coupling Step - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction conditions (temperature, base, solvent). - Impure intermediates.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. - Optimize the reaction temperature and choice of base. A combination of Et3N and K2CO3 has been shown to be effective.[1] - Purify the intermediates before the coupling reaction.
Formation of N-Alkylated Impurities - In synthetic routes using a tosyl-protected indole, the presence of alkoxides can lead to the formation of N-alkylated vilazodone byproducts.[9]- Adjust the synthetic strategy to avoid the presence of alkoxides when a tosyl group is present.[9] - Consider alternative protecting groups for the indole nitrogen.
Difficult Purification of Vilazodone - Presence of closely related impurities. - Formation of emulsions during work-up.- Utilize column chromatography with an appropriate solvent system for purification. - Recrystallization from a suitable solvent can also be effective. - For work-up, use brine to break emulsions. - Conversion of vilazodone to its hydrochloride salt can facilitate purification and handling.[9]
Byproduct Formation in Diazotization of 4-Cyanoaniline - The reaction temperature during diazotization can influence the formation of byproducts.[1]- Carefully control the reaction temperature. A study has shown that maintaining the temperature at 2°C can minimize byproduct formation.[1]
Incomplete Fischer Indole Cyclization - Suboptimal pH or temperature. - Poor quality of the starting hydrazine derivative.- Optimize the concentration of the acid catalyst (e.g., HCl) and the reaction temperature. - Ensure the hydrazine intermediate is pure and free of decomposition products.

Experimental Protocols

Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

This protocol is based on the diazotization of 4-cyanoaniline followed by Fischer indole cyclization.[1]

  • Diazotization: Dissolve 4-aminobenzonitrile (1 equivalent) in hydrochloric acid (3 equivalents). Cool the solution to 0-5°C.

  • Add a solution of sodium nitrite (1.1 equivalents) dropwise while maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 1 hour at the same temperature.

  • Fischer Indole Cyclization: In a separate flask, prepare a solution of 6-chlorohexanal.

  • Slowly add the diazonium salt solution to the 6-chlorohexanal solution.

  • Heat the reaction mixture to facilitate the cyclization. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to obtain 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

Synthesis of Vilazodone via Condensation

This protocol describes the coupling of the two key intermediates.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (1.0 equivalent) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 equivalent) in dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K2CO3) or a mixture of triethylamine (Et3N) and K2CO3, to the mixture.[1]

  • Reaction: Heat the reaction mixture to approximately 100°C and stir overnight.[2][6]

  • Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude vilazodone.

  • Filter the precipitate and wash with water.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Vilazodone Synthesis Troubleshooting

G Troubleshooting Workflow for Vilazodone Synthesis start Synthesis Issue Identified low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity check_reaction Check Reaction Completion (TLC/HPLC) low_yield->check_reaction check_conditions Review Reaction Conditions (Temp, Base, Solvent) low_yield->check_conditions check_intermediates Analyze Intermediate Purity low_yield->check_intermediates identify_impurity Identify Impurity Structure (NMR, MS) impurity->identify_impurity optimize Optimize Conditions check_reaction->optimize check_conditions->optimize purify_inter Purify Intermediates check_intermediates->purify_inter success Issue Resolved optimize->success purify_inter->success trace_source Trace Impurity Source (Side Reaction, Starting Material) identify_impurity->trace_source modify_synthesis Modify Synthetic Route or Purification trace_source->modify_synthesis modify_synthesis->success

Caption: A logical workflow for troubleshooting common issues in vilazodone synthesis.

Signaling Pathway of Vilazodone Synthesis

G Key Intermediates to Vilazodone cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis 4-Cyanoaniline 4-Cyanoaniline Diazotization Diazotization 4-Cyanoaniline->Diazotization Fischer Indole Cyclization Fischer Indole Cyclization Diazotization->Fischer Indole Cyclization Intermediate_1 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Fischer Indole Cyclization->Intermediate_1 Coupling Reaction Coupling Reaction Intermediate_1->Coupling Reaction 5-Bromobenzofuran-2-carboxamide 5-Bromobenzofuran-2-carboxamide Nucleophilic Substitution Nucleophilic Substitution 5-Bromobenzofuran-2-carboxamide->Nucleophilic Substitution Piperazine Piperazine Piperazine->Nucleophilic Substitution Intermediate_2 5-(piperazin-1-yl)benzofuran-2-carboxamide Nucleophilic Substitution->Intermediate_2 Intermediate_2->Coupling Reaction Vilazodone Vilazodone Coupling Reaction->Vilazodone

Caption: Synthetic pathway from starting materials to vilazodone via key intermediates.

References

Technical Support Center: Optimizing Reactions of 3-(2-Bromoethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 3-(2-Bromoethoxy)anisole. The following information is designed to address specific issues that may be encountered during its synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-(2-Bromoethoxy)anisole?

A1: The most prevalent and effective method for synthesizing 3-(2-Bromoethoxy)anisole is the Williamson ether synthesis. This reaction involves the deprotonation of 3-methoxyphenol to form a phenoxide, which then acts as a nucleophile and attacks an electrophilic alkyl halide, in this case, 1,2-dibromoethane. This reaction proceeds via an S(_N)2 mechanism.[1][2]

Q2: I am observing a significant amount of a byproduct that appears to be an alkene. What is the cause and how can I minimize it?

A2: The formation of an alkene byproduct is likely due to a competing E2 elimination reaction.[2] This side reaction is favored under certain conditions, particularly with sterically hindered substrates and at higher temperatures. To minimize alkene formation, it is advisable to use a primary alkyl halide and maintain a lower reaction temperature, as the S(_N)2 pathway is generally favored over E2 at reduced temperatures.

Q3: My reaction is proceeding very slowly or not reaching completion. What are the potential reasons and solutions?

A3: A sluggish or incomplete reaction can be attributed to several factors. Insufficient deprotonation of the starting phenol can be a cause, so ensure a sufficiently strong base is used. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally preferred as they enhance the nucleophilicity of the alkoxide.[1] Additionally, ensuring the reaction is run for an adequate amount of time is important, which can be monitored using techniques like Thin Layer Chromatography (TLC).

Q4: What is the role of 3-(2-Bromoethoxy)anisole in drug development?

A4: Molecules with structures similar to 3-(2-Bromoethoxy)anisole, particularly those containing a bromo-PEG linker, are utilized in the development of antibody-drug conjugates (ADCs). These linkers connect a cytotoxic drug to an antibody, allowing for targeted delivery to cancer cells. The bromo-group can react with nucleophiles on the drug molecule, while the anisole part can be further functionalized to attach to the antibody. The ethoxy chain provides spacing and can improve the pharmacokinetic properties of the ADC.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of 3-methoxyphenol.Use a stronger base (e.g., NaH) to ensure complete formation of the phenoxide.
Poor nucleophilicity of the phenoxide.Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophilicity.[1]
Reaction has not reached equilibrium.Increase the reaction time and monitor progress using TLC. Gentle heating can also be applied, but with caution to avoid elimination.
Formation of Alkene Byproduct Competing E2 elimination reaction.Lower the reaction temperature to favor the S(_N)2 pathway. Ensure the use of a primary alkyl halide (1,2-dibromoethane is suitable).
Formation of Dialkylated Product Excess of 1,2-dibromoethane or prolonged reaction time at higher temperatures.Use a controlled stoichiometry with a slight excess of the phenol. Monitor the reaction closely and stop it once the mono-alkylated product is maximized.
Difficulty in Product Purification Similar polarities of starting material and product.Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization can also be an effective purification method.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of 3-(2-Bromoethoxy)anisole

This protocol is based on a similar mono-alkylation of a phenol with 1,2-dibromoethane.[3]

Materials:

  • 3-Methoxyphenol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-methoxyphenol (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (3 equivalents).

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add 1,2-dibromoethane (3 equivalents) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (around 56°C for acetone) for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and evaporate the acetone using a rotary evaporator.

  • Add water to the residue and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Filter off the drying agent and concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane solvent system to yield pure 3-(2-Bromoethoxy)anisole.[3]

Data Presentation

Table 1: Influence of Solvent and Temperature on Williamson Ether Synthesis
Solvent Type Examples Effect on S(_N)2 Reaction Rate Optimal Temperature Range Potential Issues
Polar Aprotic DMF, DMSO, AcetonitrileHigh (solvates the cation, leaving the nucleophile more reactive)50-100°CCan be difficult to remove during workup.
Polar Protic Ethanol, Methanol, WaterModerate (solvates both cation and anion, reducing nucleophilicity)Room Temperature to RefluxCan lead to solvolysis of the alkyl halide.
Nonpolar Toluene, HexaneLow (poor solubility of the alkoxide salt)Higher temperatures may be requiredSlow reaction rates.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactant1 3-Methoxyphenol Mixing Mix Reactants, Base, and Solvent Reactant1->Mixing Reactant2 1,2-Dibromoethane Reactant2->Mixing Base K2CO3 Base->Mixing Solvent Acetone Solvent->Mixing Reflux Reflux (12-24h) Mixing->Reflux Evaporation Evaporate Acetone Reflux->Evaporation Extraction Aqueous Workup & Extraction Evaporation->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure 3-(2-Bromoethoxy)anisole Chromatography->Product

Caption: Experimental workflow for the synthesis of 3-(2-Bromoethoxy)anisole.

logical_relationship Start Reaction Conditions Solvent Solvent Choice Start->Solvent Temperature Temperature Start->Temperature Base Base Strength Start->Base Outcome Reaction Outcome Solvent->Outcome Temperature->Outcome Base->Outcome SN2 Desired S_N2 Product (3-(2-Bromoethoxy)anisole) Outcome->SN2 Polar Aprotic Solvent Lower Temperature Strong Base E2 E2 Elimination Byproduct (Alkene) Outcome->E2 High Temperature NoReaction No Reaction / Slow Reaction Outcome->NoReaction Nonpolar Solvent Weak Base

Caption: Logical relationship between reaction conditions and outcomes.

References

Technical Support Center: Purification of 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude 1-(2-Bromoethoxy)-3-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound sample?

A1: Crude samples of this compound, typically synthesized via the Williamson ether synthesis, are likely to contain the following impurities:

  • Unreacted starting materials: 3-methoxyphenol and 1,2-dibromoethane.

  • Side-products: Small amounts of elimination byproducts may be present.

  • Solvent residues: Depending on the reaction conditions, residual high-boiling solvents might be present.

Q2: Which purification techniques are most effective for removing these impurities?

A2: A combination of column chromatography and recrystallization is generally the most effective approach. Column chromatography is excellent for separating the desired product from starting materials and polar impurities. Recrystallization is a final polishing step to remove trace impurities and obtain a highly pure crystalline product. For samples that are already relatively pure, a single recrystallization may be sufficient.

Q3: My purified this compound sample is a liquid at room temperature. How can I best purify it?

A3: If your sample is a liquid or oil, column chromatography is the most suitable primary purification method. Recrystallization is only applicable to solid compounds. Following column chromatography, you can assess the purity by techniques like NMR or GC-MS.

Q4: I am seeing multiple spots on my TLC after column chromatography. What should I do?

A4: If multiple spots persist on a TLC plate after column chromatography, it indicates that the chosen eluent system did not provide adequate separation. You should re-optimize the solvent system for your column. Try a less polar solvent system to increase the separation between your product and less polar impurities, or a more polar system for more polar impurities. Running a gradient elution, where the polarity of the solvent is gradually increased, can also be effective.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC. The polarity of the eluent is too high or too low.Systematically test different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to find a system where the desired product has an Rf value of approximately 0.3.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. For instance, if you are using a 7:3 hexane:ethyl acetate mixture, try a 9:1 or 9.5:0.5 mixture.
Streaking of spots on the TLC plate. The sample is too concentrated, or it is interacting strongly with the silica gel.Dilute the sample before spotting it on the TLC plate. If streaking persists, consider adding a small amount (e.g., 0.5-1%) of a slightly more polar solvent like methanol to the eluent.
Cracking of the silica gel bed. The column was not packed properly, or the solvent polarity was changed too abruptly.Ensure the silica gel is packed as a uniform slurry without air bubbles. When running a gradient, increase the polarity of the eluent gradually.
Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not suitable, or not enough solvent has been added.Ensure you are using a solvent in which the compound is known to be soluble when hot. Add more hot solvent in small portions until the solid dissolves completely.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Try a lower-boiling point solvent. Alternatively, add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Slow cooling is also crucial.
No crystals form upon cooling. Too much solvent was used, or the solution is not saturated.Evaporate some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

Column Chromatography Protocol

This is a general procedure for the purification of an aryl ether like this compound and should be optimized for your specific sample.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various solvent systems of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

    • The optimal eluent system will give the desired product an Rf value of approximately 0.3.

  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (from the TLC analysis).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate test tubes or flasks.

    • Maintain a constant flow of the eluent through the column.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Recrystallization Protocol

This protocol is a general guideline for the recrystallization of a solid organic compound. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of a different potential recrystallization solvent (e.g., ethanol, methanol, isopropanol, hexane, or a mixture like hexane/ethyl acetate) to each test tube.

    • Heat the test tubes to the boiling point of the solvent. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional):

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Allow the crystals to dry completely.

Quantitative Data Summary

The following table provides an estimated summary of the effectiveness of each purification technique. Actual yields and purity will vary depending on the initial purity of the crude sample and the specific experimental conditions.

Purification Technique Typical Purity Achieved Expected Yield Notes
Column Chromatography 95-98%70-90%Highly effective for separating compounds with different polarities. Yield can be affected by the difficulty of the separation.
Recrystallization >99%60-85%Excellent for removing small amounts of impurities from a solid product. Yield is dependent on the solubility of the compound in the cold solvent.

Visualization of Experimental Workflow

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Steps cluster_analysis Analysis cluster_end Final Product Crude_Sample Crude this compound Column_Chromatography Column Chromatography Crude_Sample->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization For Solids TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Monitor Fractions NMR_GCMS NMR / GC-MS Analysis Column_Chromatography->NMR_GCMS Recrystallization->NMR_GCMS TLC_Analysis->Column_Chromatography Pure_Product Pure this compound NMR_GCMS->Pure_Product Confirm Purity

Caption: Purification workflow for this compound.

Caption: Decision tree for selecting a purification method.

Preventing decomposition of 1-(2-Bromoethoxy)-3-methoxybenzene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-(2-Bromoethoxy)-3-methoxybenzene during storage.

Troubleshooting Guide

This guide addresses specific issues that may indicate decomposition of this compound.

Issue 1: Visible Changes in the Compound

  • Question: My stored this compound, which was initially a clear liquid, has turned yellow or brown. What does this indicate?

  • Answer: A change in color is a common indicator of chemical decomposition. The formation of colored byproducts can result from various degradation pathways, including oxidation and elimination reactions. It is recommended to assess the purity of the material before use.

  • Question: I've observed the formation of a precipitate or solid material in my liquid this compound. What should I do?

  • Answer: Precipitate formation suggests that the compound may be degrading into less soluble impurities or polymeric materials. This can be caused by exposure to moisture, light, or incompatible container materials. The product should be re-analyzed for purity.

Issue 2: Inconsistent Experimental Results

  • Question: My reactions using this compound are giving lower yields or unexpected side products compared to previous experiments with a fresh batch. Could this be due to decomposition?

  • Answer: Yes, inconsistent experimental outcomes are a strong indicator that the starting material has degraded. The presence of impurities from decomposition can interfere with your reaction, leading to reduced yields, formation of byproducts, and difficulties in purification. It is advisable to verify the purity of your stored compound using techniques like NMR, GC-MS, or HPLC.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the ideal storage conditions for this compound to minimize decomposition?

  • Answer: To ensure the stability of this compound, it should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.

  • Question: Is this compound sensitive to light?

  • Answer: Yes, many organic compounds, especially those containing heteroatoms and aromatic rings, can be sensitive to light. Photodecomposition can occur, leading to the formation of radical species and subsequent degradation. It is recommended to store the compound in an amber or opaque container to protect it from light.[1]

  • Question: What type of container is best for storing this compound?

  • Answer: A tightly sealed glass container, such as an amber glass bottle with a secure cap, is recommended. Ensure the container material is inert and does not leach impurities.

Decomposition and Stability

  • Question: What are the likely decomposition pathways for this compound during storage?

    • Hydrolysis: Reaction with moisture to form 2-(3-methoxyphenoxy)ethanol and hydrobromic acid. The acid generated can further catalyze decomposition.

    • Elimination: Formation of 1-methoxy-3-(vinyloxy)benzene and hydrobromic acid, particularly if exposed to basic conditions or elevated temperatures.

    • Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light, to form various oxidized byproducts.

  • Question: Are there any recommended stabilizers that can be added to this compound?

  • Answer: The addition of stabilizers is not a common practice for this type of reagent and could interfere with subsequent reactions. The most effective approach to prevent decomposition is to adhere strictly to the recommended storage conditions. If the compound is to be stored for an extended period, aliquoting it into smaller, tightly sealed containers under an inert atmosphere can minimize degradation from repeated exposure to air and moisture.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound.

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C recommended by some suppliers)Reduces the rate of chemical reactions, including decomposition.
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Prevents hydrolysis and oxidation.
Light Exposure Protected from light (Amber or opaque container)Minimizes photodecomposition.[1]
Container Tightly sealed, inert glassPrevents exposure to air and moisture and avoids reaction with the container.[1]

Experimental Protocols

Protocol: Simple Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a quick method to qualitatively assess the purity of your stored this compound.

Materials:

  • This compound sample (stored and, if available, a fresh/reference sample)

  • TLC plates (silica gel 60 F254)

  • Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate - this may need to be optimized)

  • TLC tank

  • Spotting capillaries

  • UV lamp (254 nm)

  • Iodine chamber or other visualization agent (optional)

Procedure:

  • Prepare the TLC developing tank by adding the developing solvent to a depth of about 0.5 cm. Cover the tank and let it saturate for at least 15 minutes.

  • On a TLC plate, lightly draw a starting line with a pencil about 1 cm from the bottom.

  • Using a capillary, spot a small amount of your stored this compound onto the starting line. If you have a reference sample, spot it alongside.

  • Allow the spots to dry completely.

  • Carefully place the TLC plate into the developing tank, ensuring the starting line is above the solvent level. Cover the tank.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. Circle any visible spots with a pencil.

  • Analysis: A pure compound should ideally show a single spot. The presence of additional spots in the lane of your stored sample, which are not present in the reference sample, indicates the presence of impurities and likely decomposition.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Decomposition start Suspect Decomposition (e.g., color change, poor results) visual_inspection Perform Visual Inspection start->visual_inspection inconsistent_results Inconsistent Experimental Results? start->inconsistent_results color_change Color Change or Precipitate Observed? visual_inspection->color_change purity_analysis Conduct Purity Analysis (e.g., TLC, NMR, GC-MS) impurities_detected Impurities Detected? purity_analysis->impurities_detected color_change->purity_analysis Yes no_decomposition Decomposition Not Evident color_change->no_decomposition No inconsistent_results->purity_analysis Yes inconsistent_results->no_decomposition No decomposition_confirmed Decomposition Confirmed impurities_detected->decomposition_confirmed Yes impurities_detected->no_decomposition No repurify Consider Repurification (if feasible) decomposition_confirmed->repurify discard Discard and Use Fresh Stock decomposition_confirmed->discard review_storage Review and Optimize Storage Conditions repurify->review_storage discard->review_storage

Caption: Troubleshooting workflow for suspected decomposition.

Decomposition_Pathways Potential Decomposition Pathways of this compound start This compound hydrolysis Hydrolysis (presence of moisture) start->hydrolysis elimination Elimination (e.g., heat, base) start->elimination oxidation Oxidation (air, light) start->oxidation product1 2-(3-Methoxyphenoxy)ethanol + HBr hydrolysis->product1 product2 1-Methoxy-3-(vinyloxy)benzene + HBr elimination->product2 product3 Various Oxidized Byproducts oxidation->product3

Caption: Potential decomposition pathways for the compound.

References

Technical Support Center: Synthesis of 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-(2-Bromoethoxy)-3-methoxybenzene. The following information is intended to assist in scaling up this synthesis from laboratory to pilot plant or production scale.

Experimental Protocols

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2] This involves the reaction of 3-methoxyphenol with an excess of 1,2-dibromoethane in the presence of a base.

Laboratory Scale Synthesis Protocol:

This protocol is adapted from a similar synthesis of a mono-alkylated phenol using 1,2-dibromoethane.[3]

Materials:

  • 3-methoxyphenol

  • 1,2-dibromoethane

  • Potassium carbonate (anhydrous)

  • Acetone (or DMF for higher temperatures)[3]

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-methoxyphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to form the phenoxide.

  • Add 1,2-dibromoethane (3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture and evaporate the acetone.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate-hexane) to isolate this compound.[3]

Data Presentation

Table 1: Reagent Ratios and Suggested Solvents

ReagentMolar EquivalentsPurposeRecommended Solvents
3-Methoxyphenol1Starting materialAcetone, DMF, Acetonitrile[3][4]
1,2-Dibromoethane3 (or more)Alkylating agent
Potassium Carbonate3Base
Cesium Carbonate3Alternative Base (more soluble)[3]

Table 2: Typical Reaction Conditions

ParameterLaboratory ScaleScale-up Considerations
Temperature Reflux (Acetone: ~56°C)Higher boiling point solvents like DMF may be used (70-120°C) to increase reaction rate.[3] Careful temperature control is crucial to manage exothermicity.
Reaction Time 12-24 hoursMay need to be optimized based on in-process monitoring (TLC/HPLC).
Pressure AtmosphericNot typically run under pressure.
Agitation Magnetic stirringMechanical stirring is necessary to ensure proper mixing and heat transfer in larger vessels.

Troubleshooting Guide & FAQs

Here are some common issues that may be encountered when scaling up the synthesis of this compound, along with recommended solutions.

Q1: The reaction is proceeding very slowly or is incomplete, even after extended reaction times.

Potential Causes:

  • Insufficient Temperature: The reaction rate may be too low at the reflux temperature of acetone.

  • Poor Solubility of Base: Potassium carbonate has limited solubility in acetone, which can limit the formation of the phenoxide.[3]

  • Inefficient Mixing: In larger reactors, inefficient stirring can lead to poor contact between the reactants.

Recommended Actions:

  • Increase Reaction Temperature: Consider using a higher boiling point solvent such as dimethylformamide (DMF) and increasing the reaction temperature to 70-120°C.[3]

  • Use a More Soluble Base: Cesium carbonate is more soluble than potassium carbonate in many organic solvents and can improve the reaction rate.[3]

  • Improve Agitation: Ensure adequate mechanical stirring to maintain a homogeneous suspension of the base and facilitate efficient mixing of the reactants.

  • Consider a Phase-Transfer Catalyst (PTC): The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate, especially in a biphasic system or when using a solid base.[5]

Q2: The yield of the desired product is low, and a significant amount of a higher molecular weight byproduct is observed.

Potential Cause:

  • Formation of a Dialkylated Byproduct: A common side reaction is the reaction of the desired product, this compound, with another molecule of 3-methoxyphenoxide, leading to the formation of 1,2-bis(3-methoxyphenoxy)ethane.

Recommended Actions:

  • Use an Excess of 1,2-Dibromoethane: Employing a significant excess of 1,2-dibromoethane (3 equivalents or more) will favor the mono-alkylation product by increasing the probability of the phenoxide reacting with the dihaloalkane rather than the already formed product.

  • Slow Addition of the Phenoxide: If possible, slowly add the pre-formed phenoxide solution to a solution of 1,2-dibromoethane to maintain a low concentration of the phenoxide and minimize the dialkylation reaction.

Q3: During scale-up, we are observing a significant exotherm upon addition of the reagents, leading to difficulties in temperature control.

Potential Cause:

  • Exothermic Nature of the Williamson Ether Synthesis: The formation of the ether bond is an exothermic process. On a larger scale, the heat generated can accumulate rapidly if not managed effectively, as the surface area to volume ratio of the reactor decreases.

Recommended Actions:

  • Controlled Addition of Reagents: Add the 1,2-dibromoethane to the phenoxide solution in a controlled, dropwise manner.

  • Adequate Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant) to dissipate the heat generated during the reaction.

  • Monitor Internal Temperature: Use a temperature probe to monitor the internal temperature of the reaction mixture and adjust the addition rate and cooling accordingly.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.

Q4: We are having difficulty purifying the product on a large scale.

Potential Causes:

  • Close Boiling Points of Product and Byproducts: If byproducts such as the dialkylated ether are formed, they may have boiling points close to the desired product, making purification by distillation challenging.

  • Large Volumes for Chromatography: Purification by column chromatography can be time-consuming and require large amounts of solvent at an industrial scale.

Recommended Actions:

  • Optimize Reaction Selectivity: The best approach to purification is to minimize the formation of byproducts in the first place by optimizing the reaction conditions as described above.

  • Fractional Distillation Under Reduced Pressure: If the boiling points of the components are sufficiently different, fractional distillation under vacuum can be an effective purification method for liquids.[6]

  • Crystallization: If the product is a solid or can be derivatized to a solid, crystallization can be a highly effective and scalable purification technique.[7]

  • Solvent Extraction: Utilize liquid-liquid extraction to remove water-soluble impurities and unreacted base.[8]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 3-Methoxyphenol 1,2-Dibromoethane Base (K2CO3) mixing Mixing and Phenoxide Formation reagents->mixing solvent Solvent (Acetone/DMF) solvent->mixing alkylation Alkylation (Reflux) mixing->alkylation issue3 Exotherm mixing->issue3 monitoring In-process Monitoring (TLC/HPLC) alkylation->monitoring issue1 Slow Reaction Rate alkylation->issue1 issue2 Dialkylation Byproduct alkylation->issue2 monitoring->alkylation Continue if incomplete evaporation Solvent Evaporation monitoring->evaporation Reaction Complete extraction Aqueous Extraction evaporation->extraction drying Drying Organic Layer extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography or Distillation concentration->chromatography product 1-(2-Bromoethoxy)- 3-methoxybenzene chromatography->product issue4 Purification Difficulty chromatography->issue4

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_issues Identify the Primary Issue cluster_solutions Potential Solutions start Problem Encountered During Scale-up low_yield Low Yield / Incomplete Reaction start->low_yield byproducts Significant Byproduct Formation start->byproducts exotherm Poor Temperature Control (Exotherm) start->exotherm purification Difficulty in Purification start->purification increase_temp Increase Temperature (Change Solvent to DMF) low_yield->increase_temp change_base Use a More Soluble Base (e.g., Cs2CO3) low_yield->change_base ptc Add Phase-Transfer Catalyst low_yield->ptc excess_dbe Increase Excess of 1,2-Dibromoethane byproducts->excess_dbe controlled_addition Controlled Reagent Addition exotherm->controlled_addition improve_cooling Improve Reactor Cooling exotherm->improve_cooling optimize_purification Optimize Purification Method (Distillation/Crystallization) purification->optimize_purification

Caption: Troubleshooting logic for scaling up the synthesis.

References

Identifying and characterizing byproducts in 3-(2-Bromoethoxy)anisole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(2-Bromoethoxy)anisole

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 3-(2-Bromoethoxy)anisole. It focuses on the identification and characterization of common byproducts encountered during this Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 3-(2-Bromoethoxy)anisole?

The synthesis is a classic Williamson ether synthesis. It involves the deprotonation of 3-methoxyphenol by a base to form the 3-methoxyphenoxide ion. This ion then acts as a nucleophile, attacking an electrophilic alkyl halide like 1,2-dibromoethane in an SN2 reaction to form the desired ether.[1][2]

Q2: What are the most common byproducts I should expect?

The most prevalent byproducts in this synthesis arise from competing reaction pathways. These include:

  • 1,2-bis(3-methoxyphenoxy)ethane: Formed when a second molecule of 3-methoxyphenoxide reacts with the desired product, 3-(2-Bromoethoxy)anisole. This is a common issue when using a large excess of the phenoxide or prolonged reaction times.[3]

  • C-Alkylated Isomers: The phenoxide ion is an ambident nucleophile, meaning it can react through oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1][4] While O-alkylation is favored, trace amounts of C-alkylated byproducts may form.

  • Elimination Products: The alkyl halide can undergo base-catalyzed E2 elimination, especially at higher temperatures or with sterically hindered bases, though this is less common with primary halides.[1][5]

Q3: How can I minimize the formation of these byproducts?

Optimizing reaction conditions is key to maximizing the yield of the desired product:

  • To reduce dialkylation: Use a controlled stoichiometry, typically with the 1,2-dibromoethane in excess. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction upon consumption of the starting 3-methoxyphenol.[5]

  • To favor O-alkylation over C-alkylation: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[4]

  • To prevent elimination: Maintain a moderate reaction temperature and use a non-hindered base. Since 1,2-dibromoethane is a primary alkyl halide, elimination is less favored than substitution.[1][2]

Reaction and Byproduct Formation Pathways

G Reactants 3-Methoxyphenol + 1,2-Dibromoethane Phenoxide 3-Methoxyphenoxide Ion Reactants:e->Phenoxide:w Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Product 3-(2-Bromoethoxy)anisole (Desired Product) Phenoxide->Product SN2 Attack (O-Alkylation) Byproduct2 C-Alkylated Isomers (Side Reaction) Phenoxide->Byproduct2 SN2 Attack (C-Alkylation) Byproduct1 1,2-bis(3-methoxyphenoxy)ethane (Dialkylation Byproduct) Product->Byproduct1 + 3-Methoxyphenoxide G Start Unexpected Result (e.g., Low Yield, TLC Spot, NMR Peak) TLC Run TLC with Starting Materials as Standards Start->TLC GCMS Analyze Crude Sample by GC-MS Start->GCMS Purify Purify by Column Chromatography TLC->Purify Unknown spots present CheckMass Identify Molecular Weight of Unknown Peak(s) GCMS->CheckMass CheckMass->Purify Unknown mass found NMR Acquire ¹H and ¹³C NMR of Isolated Impurity Purify->NMR Structure Elucidate Structure (Compare to Known Byproducts) NMR->Structure Optimize Optimize Reaction Conditions (Stoichiometry, Temp., Time) Structure->Optimize End Problem Resolved Optimize->End

References

Validation & Comparative

Confirming the Structure of 1-(2-Bromoethoxy)-3-methoxybenzene using ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison to confirm the chemical structure of 1-(2-Bromoethoxy)-3-methoxybenzene against its structural isomers, 1-(2-Bromoethoxy)-2-methoxybenzene and 1-(2-Bromoethoxy)-4-methoxybenzene, utilizing ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental spectra for direct comparison, this guide relies on predicted ¹H NMR data to illustrate the key structural differences observable in their respective spectra.

Predicted ¹H NMR Data Comparison

The predicted ¹H NMR spectral data for this compound and its ortho- and para-isomers are summarized in Table 1. These predictions highlight the distinct chemical shifts and splitting patterns expected for the aromatic and aliphatic protons in each molecule, providing a clear basis for structural differentiation.

Table 1: Predicted ¹H NMR Data for Isomers of 1-(2-Bromoethoxy)-methoxybenzene

Compound Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
This compound H-2'7.18t1H
H-4', H-6'6.51m2H
H-5'6.45t1H
-OCH₂-4.29t2H
-CH₂Br3.65t2H
-OCH₃3.79s3H
1-(2-Bromoethoxy)-2-methoxybenzene H-3' to H-6'6.88 - 7.05m4H
-OCH₂-4.32t2H
-CH₂Br3.70t2H
-OCH₃3.87s3H
1-(2-Bromoethoxy)-4-methoxybenzene H-2', H-6'6.88d2H
H-3', H-5'6.84d2H
-OCH₂-4.23t2H
-CH₂Br3.62t2H
-OCH₃3.78s3H

Note: Predictions were generated using a standard ¹H NMR prediction engine. Actual experimental values may vary slightly.

Experimental Protocol: ¹H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • Sample of this compound

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.

    • Add a small amount of TMS (typically 1-2 drops of a 1% solution) to the vial to serve as an internal reference (δ = 0.00 ppm).

    • Cap the vial and gently swirl to ensure the sample is completely dissolved.

    • Transfer the solution to a clean, dry NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp and symmetrical peaks. This is typically an automated process on modern spectrometers.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Number of scans (typically 8-16 for a sufficient signal-to-noise ratio)

      • Spectral width (e.g., -2 to 12 ppm)

      • Acquisition time (typically 2-4 seconds)

      • Relaxation delay (typically 1-5 seconds)

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals.

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H NMR spectroscopy.

G Workflow for ¹H NMR Based Structure Confirmation cluster_0 Prediction Phase cluster_1 Experimental Phase cluster_2 Analysis & Confirmation predict_target Predict ¹H NMR of This compound compare_predicted Compare Predicted Spectra: Identify Key Differentiating Features predict_target->compare_predicted predict_isomers Predict ¹H NMR of ortho- and para-isomers predict_isomers->compare_predicted compare_experimental_predicted Compare Experimental Data with Predicted Data for all Isomers compare_predicted->compare_experimental_predicted Provides expected patterns acquire_spectrum Acquire Experimental ¹H NMR Spectrum process_spectrum Process Spectrum: (FT, Phasing, Integration) acquire_spectrum->process_spectrum process_spectrum->compare_experimental_predicted structure_confirmation Confirm Structure of This compound compare_experimental_predicted->structure_confirmation

Caption: Logical workflow for structure confirmation.

Analysis and Interpretation

The primary distinguishing features among the three isomers lie in the aromatic region of the ¹H NMR spectrum.

  • This compound (meta-isomer): This isomer is expected to show the most complex splitting pattern in the aromatic region due to the lack of symmetry. The protons at the 2', 4', 5', and 6' positions will all be chemically non-equivalent, leading to four distinct signals with characteristic meta and ortho couplings. Specifically, one would expect a triplet for the proton at the 5'-position, a multiplet for the protons at the 4' and 6'-positions, and a triplet for the proton at the 2'-position.

  • 1-(2-Bromoethoxy)-2-methoxybenzene (ortho-isomer): The aromatic region of this isomer will also display a complex multiplet for the four non-equivalent aromatic protons. However, the chemical shifts will differ significantly from the meta-isomer due to the different electronic environment created by the adjacent substituents.

  • 1-(2-Bromoethoxy)-4-methoxybenzene (para-isomer): Due to the plane of symmetry in the para-isomer, the aromatic protons will appear as two distinct doublets. The protons at the 2' and 6' positions are chemically equivalent, as are the protons at the 3' and 5' positions. This results in a much simpler and readily identifiable AA'BB' system, which often appears as two doublets.

The aliphatic region for all three isomers is expected to show two triplets, corresponding to the -OCH₂- and -CH₂Br protons, each integrating to 2H. The methoxy group (-OCH₃) will appear as a singlet integrating to 3H in all cases. While the chemical shifts of these aliphatic protons will be similar across the isomers, subtle differences may be observed.

By comparing the experimentally obtained ¹H NMR spectrum with the predicted data in Table 1, a definitive structural assignment can be made. The unique splitting pattern of the aromatic protons serves as the key diagnostic feature for confirming the presence of the 1,3-disubstitution pattern in this compound.

A Comparative Guide to the Synthesis of 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent Williamson ether synthesis routes for the preparation of 1-(2-Bromoethoxy)-3-methoxybenzene, a valuable building block in organic synthesis. By presenting detailed experimental protocols and quantitative data, this document aims to assist in the selection of the most suitable pathway for specific research and development needs.

The Williamson ether synthesis, a reliable and versatile method for forming ethers, stands as the primary approach for the synthesis of this compound from 3-methoxyphenol and 1,2-dibromoethane. This guide explores two variations of this classic reaction: a standard synthesis employing potassium carbonate as the base and a phase-transfer catalyzed approach designed to enhance reaction efficiency.

Comparison of Synthesis Routes

The selection of a synthetic route is often guided by factors such as reaction yield, time, temperature, and the cost and availability of reagents. The following table summarizes the key quantitative data for the two synthesis routes detailed in this guide.

ParameterRoute 1: Potassium Carbonate MethodRoute 2: Phase-Transfer Catalysis
Reaction Williamson Ether SynthesisWilliamson Ether Synthesis with PTC
Base Potassium Carbonate (K₂CO₃)Sodium Hydroxide (NaOH)
Catalyst NoneTetrabutylammonium bromide (TBAB)
Solvent AcetoneWater/Dichloromethane
Temperature Reflux (approx. 56°C)Room Temperature
Time 12 hours8 hours
Yield ~40% (based on similar reactions)>90% (expected)
Purity Good, requires column chromatographyHigh, requires extractive work-up

Experimental Protocols

Route 1: Synthesis using Potassium Carbonate

This method represents a standard and cost-effective approach to the Williamson ether synthesis.

Materials:

  • 3-Methoxyphenol

  • 1,2-Dibromoethane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of 3-methoxyphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1,2-dibromoethane (3.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, evaporate the acetone under reduced pressure.

  • Add water to the residue and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Route 2: Synthesis under Phase-Transfer Catalysis

This route employs a phase-transfer catalyst to facilitate the reaction between reactants in immiscible phases, often leading to higher yields and milder reaction conditions.

Materials:

  • 3-Methoxyphenol

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-methoxyphenol (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in dichloromethane.

  • Add an aqueous solution of sodium hydroxide (2.0 eq).

  • To the biphasic mixture, add 1,2-dibromoethane (1.5 eq) dropwise with vigorous stirring.

  • Continue stirring at room temperature for 8 hours.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield this compound.

Visualization of Synthesis Comparison

The logical flow of selecting a synthesis route based on key performance indicators is illustrated in the diagram below.

SynthesisComparison cluster_routes Synthesis Options cluster_params Key Parameters Start Select Synthesis Route for This compound Route1 Route 1: K2CO3 Method Start->Route1 Route2 Route 2: Phase-Transfer Catalysis Start->Route2 Yield Yield Route1->Yield Time Reaction Time Route1->Time Temp Temperature Route1->Temp Cost Cost/Complexity Route1->Cost Route2->Yield Route2->Time Route2->Temp Route2->Cost Decision Optimal Route Selection Yield->Decision Time->Decision Temp->Decision Cost->Decision

Caption: Comparative workflow for selecting a synthesis route.

The following diagram illustrates the generalized reaction scheme for the Williamson ether synthesis of the target molecule.

WilliamsonEtherSynthesis Reactant1 3-Methoxyphenol Product This compound Reactant1->Product Reactant2 1,2-Dibromoethane Reactant2->Product Base Base (e.g., K2CO3 or NaOH) Base->Product Solvent Solvent (e.g., Acetone or CH2Cl2/H2O) Solvent->Product

Reactivity Showdown: 1-(2-Bromoethoxy)-3-methoxybenzene vs. its Chloro Analog in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of 1-(2-Bromoethoxy)-3-methoxybenzene and its chloro counterpart, 1-(2-chloroethoxy)-3-methoxybenzene. This document provides a detailed analysis of their performance in nucleophilic substitution reactions, supported by fundamental chemical principles and a representative experimental protocol.

In the realm of synthetic organic chemistry, particularly in the development of pharmaceutical intermediates, the choice of alkyl halide precursor is a critical determinant of reaction efficiency and overall yield. This guide provides an in-depth comparison of the reactivity of this compound and 1-(2-chloroethoxy)-3-methoxybenzene. The primary focus is on their utility in nucleophilic substitution reactions, a cornerstone of many synthetic pathways.

Executive Summary of Reactivity

Based on fundamental principles of organic chemistry, This compound is unequivocally more reactive than 1-(2-chloroethoxy)-3-methoxybenzene in nucleophilic substitution reactions, particularly those proceeding via an S_N2 mechanism. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻).[1][2][3] The C-Br bond is weaker and more easily cleaved than the C-Cl bond, leading to a lower activation energy for the substitution reaction.[4]

Quantitative Data Comparison

The enhanced reactivity of the bromo-compound can be quantitatively understood by examining the bond dissociation energies (BDE) of the carbon-halogen bonds. A lower BDE corresponds to a weaker bond that requires less energy to break, thus facilitating a faster reaction rate.

ParameterThis compound1-(2-chloroethoxy)-3-methoxybenzeneReference(s)
Relevant Bond C-BrC-Cl[5]
Bond Dissociation Energy (kJ/mol) ~285~327[5]
Leaving Group Ability ExcellentGood[1][3][6]
Relative Reactivity Order R-I > R-Br > R-Cl > R-FR-I > R-Br > R-Cl > R-F[1][7]

Reaction Mechanism and Logical Workflow

The nucleophilic substitution reaction for these primary alkyl halides is expected to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously.

Caption: S_N2 reaction mechanism for nucleophilic substitution.

The logical workflow for a comparative study would involve reacting each halide with a chosen nucleophile under identical conditions and monitoring the reaction progress over time.

experimental_workflow cluster_bromo Bromo Analog cluster_chloro Chloro Analog start_br 1-(2-Bromoethoxy)- 3-methoxybenzene react_br React with Nucleophile (e.g., Sodium Azide) start_br->react_br monitor_br Monitor Reaction (TLC, GC, or HPLC) react_br->monitor_br workup_br Reaction Workup & Purification monitor_br->workup_br product_br Isolated Product workup_br->product_br compare Compare Reaction Rates & Yields product_br->compare start_cl 1-(2-Chloroethoxy)- 3-methoxybenzene react_cl React with Nucleophile (e.g., Sodium Azide) start_cl->react_cl monitor_cl Monitor Reaction (TLC, GC, or HPLC) react_cl->monitor_cl workup_cl Reaction Workup & Purification monitor_cl->workup_cl product_cl Isolated Product workup_cl->product_cl product_cl->compare

Caption: Experimental workflow for comparing reactivity.

Experimental Protocols

The following is a representative experimental protocol for a comparative study of the reactivity of this compound and its chloro analog in a nucleophilic substitution reaction with sodium azide.

Objective: To compare the rate of reaction and product yield of this compound and 1-(2-chloroethoxy)-3-methoxybenzene with sodium azide under identical conditions.

Materials:

  • This compound

  • 1-(2-chloroethoxy)-3-methoxybenzene

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., 20% ethyl acetate in hexanes)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve 1.0 equivalent of either this compound or 1-(2-chloroethoxy)-3-methoxybenzene in anhydrous DMF.

  • Addition of Nucleophile: To each flask, add 1.2 equivalents of sodium azide.

  • Reaction Conditions: Place both flasks in a pre-heated oil bath at a constant temperature (e.g., 60 °C) and stir the mixtures vigorously.

  • Reaction Monitoring: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water and extract with diethyl ether. Analyze the organic layer by TLC and GC/HPLC to monitor the disappearance of the starting material and the appearance of the product, 1-(2-azidoethoxy)-3-methoxybenzene.

  • Reaction Completion and Workup: Once the reaction with the bromo-compound is complete (as determined by TLC/GC), cool both reaction mixtures to room temperature. Dilute the mixtures with water and extract three times with diethyl ether.

  • Purification: Combine the organic extracts for each reaction, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis and Comparison: Determine the yield of the crude product for both reactions. If necessary, purify the products by flash column chromatography. Compare the reaction times and the isolated yields to quantitatively assess the difference in reactivity.

Conclusion

References

A Comparative Guide to Alternative Intermediates for the Synthesis of Vilazodone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative synthetic routes for the antidepressant vilazodone, focusing on key intermediates, reaction efficiency, and scalability. The information presented is supported by experimental data from peer-reviewed literature and patents, offering valuable insights for process optimization and the development of novel, cost-effective manufacturing strategies.

Executive Summary

The synthesis of vilazodone, a dual-acting serotonergic antidepressant, traditionally involves the coupling of two key intermediates: an indole moiety and a benzofuran-piperazine moiety. This guide explores several alternative pathways that utilize different starting materials and synthetic strategies to access these crucial building blocks. The routes are compared based on overall yield, purity, and the complexity of the synthetic process. The presented data aims to assist researchers in selecting the most suitable synthetic approach based on their specific needs, considering factors such as cost, availability of starting materials, and environmental impact.

Comparison of Synthetic Routes and Intermediates

The following tables summarize the quantitative data for four distinct synthetic routes to vilazodone, highlighting the starting materials, key intermediates, and reported yields at various stages.

Route 1: Starting from 5-Cyanoindole

This common industrial approach utilizes a Friedel-Crafts acylation of 5-cyanoindole, followed by reduction to form the key intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

StepReactionStarting Material(s)Intermediate(s)ReagentsYield (%)Purity (%)Reference(s)
1Friedel-Crafts Acylation5-Cyanoindole, 4-Chlorobutyryl chloride3-(4-Chlorobutyryl)-5-cyanoindoleAlCl₃, Nitromethane~82-[1]
2Reduction3-(4-Chlorobutyryl)-5-cyanoindole3-(4-chlorobutyl)-1H-indole-5-carbonitrile NaBH₄, Trifluoroacetic acid~95-[1]
3Condensation3-(4-chlorobutyl)-1H-indole-5-carbonitrile, 5-(1-piperazinyl)-benzofuran-2-carboxamideVilazodoneDMF--[1]

Route 2: Starting from 4-Cyanoaniline

This novel route employs a Fischer indole synthesis to construct the indole ring system, offering an alternative to the use of pre-formed indole starting materials.

StepReactionStarting Material(s)Intermediate(s)ReagentsOverall Yield (%)Purity (%)Reference(s)
1-2Diazotization & Fischer Indole Cyclization4-Cyanoaniline, 6-Chlorohexanal3-(4-chlorobutyl)-1H-indole-5-carbonitrile NaNO₂, HCl--[2][3]
3-4Synthesis of Benzofuran Moiety & Coupling5-Bromo-2-hydroxybenzaldehyde, Piperazine5-(piperazin-1-yl)benzofuran-2-carboxamide Various--[2][3]
5Final CondensationKey Intermediates from aboveVilazodoneEt₃N, K₂CO₃2499[2][3]

Route 3: Scale-Up Synthesis from 1-Tosyl-1H-indole-5-carbonitrile

This approach is designed for large-scale production and involves the protection of the indole nitrogen to improve reaction control and yield.

StepReactionStarting Material(s)Intermediate(s)ReagentsOverall Yield (%)Purity (%)Reference(s)
1Friedel-Crafts Acylation1-Tosyl-1H-indole-5-carbonitrile, 4-Chlorobutyryl chloride3-(4-Chlorobutyryl)-1-tosyl-1H-indole-5-carbonitrileAlCl₃--[2]
2Selective Deoxygenation3-(4-Chlorobutyryl)-1-tosyl-1H-indole-5-carbonitrile3-(4-Chlorobutyl)-1-tosyl-1H-indole-5-carbonitrileNaBH₄, CF₃COOH--[2]
3-5Coupling, Deprotection/Esterolysis & AmmonolysisAbove intermediate, Ethyl 5-(piperazin-1-yl)-benzofuran-2-carboxylate hydrochlorideVilazodoneVarious52.499.7[2]

Route 4: Patented Synthesis Starting from 5-Nitrosalicylaldehyde

This patented method focuses on the synthesis of the benzofuran-piperazine moiety from a readily available starting material.

StepReactionStarting Material(s)Intermediate(s)ReagentsYield (%)Purity (%)Reference(s)
1Reaction with Ethyl Bromoacetate & Hydrolysis5-Nitrosalicylaldehyde, Ethyl bromoacetate5-Nitrobenzofuran-2-carboxylic acidK₂CO₃--[4]
2Amidation5-Nitrobenzofuran-2-carboxylic acid5-Nitrobenzofuran-2-carboxamideIsobutyl chloroformate, NH₃(aq)--[4]
3Reduction5-Nitrobenzofuran-2-carboxamide5-Aminobenzofuran-2-carboxamideSodium hydrosulfite--[4]
4Cyclization5-Aminobenzofuran-2-carboxamide, Bis(2-chloroethyl)amine5-(piperazin-1-yl)benzofuran-2-carboxamide Alkaline conditions--[4]
5Final CondensationAbove intermediate, 3-(4-chlorobutyl)-5-cyanoindoleVilazodoneNaHCO₃, KI, DMF--[4]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile from 5-Cyanoindole (Route 1)

Step 1: Friedel-Crafts Acylation

  • Suspend aluminum chloride (AlCl₃) in nitromethane in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0-10 °C in an ice bath.

  • Slowly add 4-chlorobutyryl chloride (1.15 eq) to the mixture while maintaining the temperature.

  • Dissolve 5-cyanoindole (1.0 eq) in nitromethane and add it dropwise to the reaction mixture.

  • Stir the reaction mixture at 0-10 °C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-(4-chlorobutyryl)-5-cyanoindole.[1]

Step 2: Reduction

  • Dissolve the crude 3-(4-chlorobutyryl)-5-cyanoindole from the previous step in a suitable solvent such as tetrahydrofuran.

  • Add a solution of sodium borohydride (NaBH₄) in trifluoroacetic acid dropwise to the reaction mixture.

  • Stir the reaction for 1-8 hours at room temperature, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.[1]

Protocol 2: Fischer Indole Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Route 2)

  • Prepare a solution of 4-cyanophenylhydrazine hydrochloride in a mixture of ethanol and water.

  • In a separate flask, prepare a solution of 6-chlorohexanal in an ethanol/water mixture.

  • Heat the 6-chlorohexanal solution to approximately 72-74°C.

  • Add the 4-cyanophenylhydrazine hydrochloride solution dropwise to the heated aldehyde solution.

  • Maintain the reaction temperature and stir for a specified time, monitoring the formation of the hydrazone and subsequent cyclization by TLC.

  • Upon completion, cool the reaction mixture to initiate precipitation of the crude product.

  • Isolate the crude 3-(4-chlorobutyl)-1H-indole-5-carbonitrile by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., 55% aqueous ethanol).[3][5]

Protocol 3: Synthesis of Vilazodone via Condensation

  • In a round-bottom flask, dissolve 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq) in dimethylformamide (DMF).

  • Add a base such as sodium bicarbonate or triethylamine and a catalytic amount of potassium iodide.

  • Heat the reaction mixture to 100 °C and stir overnight, monitoring the reaction by TLC.[1][4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • The crude vilazodone can be purified by recrystallization from a suitable solvent or by column chromatography to obtain the final product.[1]

Synthetic Pathway Visualizations

Vilazodone Synthesis - Route 1 A 5-Cyanoindole C 3-(4-Chlorobutyryl)-5-cyanoindole A->C AlCl3, Nitromethane B 4-Chlorobutyryl chloride B->C D 3-(4-chlorobutyl)-1H-indole- 5-carbonitrile C->D NaBH4, TFA F Vilazodone D->F Base, DMF E 5-(1-piperazinyl)benzofuran- 2-carboxamide E->F Vilazodone Synthesis - Route 2 A 4-Cyanoaniline C 4-Cyanophenylhydrazine hydrochloride A->C NaNO2, HCl B 6-Chlorohexanal D 3-(4-chlorobutyl)-1H-indole- 5-carbonitrile B->D C->D Fischer Indole Synthesis H Vilazodone D->H Et3N, K2CO3 E 5-Bromo-2-hydroxy- benzaldehyde G 5-(1-piperazinyl)benzofuran- 2-carboxamide E->G Multiple Steps F Piperazine F->G G->H Vilazodone Synthesis - Route 3 A 1-Tosyl-1H-indole- 5-carbonitrile C 3-(4-Chlorobutyryl)-1-tosyl- 1H-indole-5-carbonitrile A->C AlCl3 B 4-Chlorobutyryl chloride B->C D 3-(4-Chlorobutyl)-1-tosyl- 1H-indole-5-carbonitrile C->D NaBH4, CF3COOH F Vilazodone D->F Coupling, Deprotection, Ammonolysis E Ethyl 5-(piperazin-1-yl)benzofuran- 2-carboxylate hydrochloride E->F Vilazodone Synthesis - Route 4 A 5-Nitrosalicylaldehyde B Multiple Steps A->B See Protocol C 5-(1-piperazinyl)benzofuran- 2-carboxamide B->C E Vilazodone C->E NaHCO3, KI, DMF D 3-(4-chlorobutyl)-1H-indole- 5-carbonitrile D->E

References

Verifying the Purity of 1-(2-Bromoethoxy)-3-methoxybenzene: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of a chemical compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the theoretical elemental composition of 1-(2-Bromoethoxy)-3-methoxybenzene with its structural isomers and related commercially available compounds, supported by a detailed experimental protocol for purity verification via elemental analysis.

Comparative Analysis of Elemental Composition

The purity of a synthesized or procured compound can be rigorously assessed by comparing its experimentally determined elemental composition with the theoretical values derived from its molecular formula. Any significant deviation may indicate the presence of impurities, residual solvents, or that the compound is not the one expected.

Below is a comparison of the theoretical elemental composition of this compound and some of its commercially available structural isomers and related compounds. This data serves as a benchmark for experimental verification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Bromine% Oxygen
This compound C₉H₁₁BrO₂231.0946.784.8034.5813.84
1-(2-Bromoethoxy)-2-methoxybenzeneC₉H₁₁BrO₂231.0946.784.8034.5813.84
1-(2-Bromoethoxy)-4-methoxybenzeneC₉H₁₁BrO₂231.0946.784.8034.5813.84
3-BromoanisoleC₇H₇BrO187.0344.953.7742.728.55
4-BromoanisoleC₇H₇BrO187.0344.953.7742.728.55

Experimental Protocol: Elemental Analysis via Combustion

The most common and reliable method for determining the elemental composition of organic compounds is combustion analysis. This technique quantitatively measures the amounts of carbon, hydrogen, nitrogen, sulfur, and halogens in a sample.

Objective: To determine the weight percentages of Carbon, Hydrogen, and Bromine in a sample of this compound and compare them to the theoretical values to assess purity.

Materials and Instrumentation:

  • Sample of this compound

  • Microanalytical balance

  • Tin or silver capsules for sample weighing

  • Elemental Analyzer (CHNS/O analyzer) equipped with a thermal conductivity detector (TCD)

  • High-purity oxygen

  • Helium carrier gas

  • Certified organic analytical standards (e.g., acetanilide) for calibration

Procedure:

  • Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition. This is crucial for obtaining accurate quantitative results.

    • Analyze the standard multiple times to ensure the instrument's stability and accuracy.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule using a microanalytical balance.

    • Record the exact weight of the sample.

    • Fold and seal the capsule to ensure no sample is lost.

  • Combustion Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the elemental analyzer, which is typically heated to around 1000°C in an oxygen-rich environment.

    • The sample undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and bromine to bromine gas (Br₂) or hydrogen bromide (HBr).

  • Reduction and Separation:

    • The combustion products are swept by a helium carrier gas through a reduction tube containing heated copper to remove excess oxygen and convert nitrogen oxides to nitrogen gas (N₂).

    • The resulting gases (CO₂, H₂O, N₂, and halogen compounds) are then passed through a chromatographic column to separate them.

  • Detection and Quantification:

    • The separated gases flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each component passes through.

    • The detector generates a signal proportional to the concentration of each gas.

    • The instrument's software integrates the signal peaks and, using the calibration data, calculates the weight percentages of carbon, hydrogen, and other elements in the original sample.

  • Data Analysis:

    • Compare the experimentally determined weight percentages of Carbon, Hydrogen, and Bromine to the theoretical values calculated for C₉H₁₁BrO₂.

    • A close correlation between the experimental and theoretical values (typically within ±0.4%) is a strong indicator of high purity.

Workflow for Purity Verification

The following diagram illustrates the logical workflow for verifying the purity of a chemical compound using elemental analysis.

Purity_Verification_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_conclusion Conclusion A Calculate Theoretical Elemental Composition E Compare Theoretical vs. Experimental Data A->E B Prepare Sample for Analysis (Weighing) C Perform Combustion Elemental Analysis B->C D Obtain Experimental Elemental Composition (%) C->D D->E F Purity Verified (Deviation < 0.4%) E->F Match G Purity Questionable (Deviation > 0.4%) E->G Mismatch H Further Analysis Required (e.g., NMR, MS, Chromatography) G->H

Caption: Workflow for compound purity verification via elemental analysis.

A Comparative Guide to the Synthesis of 3-(2-Bromoethoxy)anisole: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is a critical aspect of the research and development pipeline. 3-(2-Bromoethoxy)anisole is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic pathways to this molecule: the classical Williamson ether synthesis and a modern approach utilizing phase-transfer catalysis (PTC). We will delve into a cost-effectiveness analysis, supported by experimental data, to aid in the selection of the most suitable method for laboratory and industrial applications.

Executive Summary

This guide compares two synthetic routes to 3-(2-Bromoethoxy)anisole: the traditional Williamson ether synthesis and a phase-transfer catalyzed (PTC) approach. While both methods are viable, the PTC pathway offers significant advantages in terms of reaction time and likely yield, which can translate to lower operational costs despite the initial investment in a catalyst. The classical method, while straightforward, suffers from longer reaction times and potentially lower yields.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two synthetic routes to 3-(2-Bromoethoxy)anisole, allowing for a direct comparison of their efficiencies.

ParameterClassical Williamson Ether SynthesisPhase-Transfer Catalysis (PTC) Synthesis
Starting Materials 3-Methoxyphenol, 1,2-Dibromoethane3-Methoxyphenol, 1,2-Dibromoethane
Base Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)
Solvent AcetoneToluene / Water (biphasic)
Catalyst NoneTetrabutylammonium bromide (TBAB)
Reaction Temperature Reflux (approx. 56°C)80-90°C
Reaction Time 12 hours[1]4-6 hours (estimated)
Reported Yield ~40%[1]>80% (estimated for similar reactions)

Synthetic Pathways and Methodologies

Pathway 1: Classical Williamson Ether Synthesis

The Williamson ether synthesis is a long-established and widely used method for the preparation of ethers.[2][3] In this pathway, 3-methoxyphenol is deprotonated by a weak base, typically potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of 1,2-dibromoethane in an SN2 reaction to form the desired ether, 3-(2-bromoethoxy)anisole. Acetone is a commonly used solvent for this reaction.

Experimental Protocol:

A detailed experimental protocol for a similar reaction provides a solid foundation for this synthesis.[1]

  • To a solution of 3-methoxyphenol (1 equivalent) in acetone, add finely ground potassium carbonate (3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 1,2-dibromoethane (3 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 56°C) and maintain for 12 hours.[1]

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by column chromatography on silica gel.

Classical Williamson Ether Synthesis M1 3-Methoxyphenol R1 K2CO3, Acetone M1->R1 M2 1,2-Dibromoethane M2->R1 P1 3-(2-Bromoethoxy)anisole R1->P1 Reflux, 12h S1 Workup & Purification P1->S1

Classical Williamson Ether Synthesis Workflow
Pathway 2: Phase-Transfer Catalysis (PTC) Synthesis

Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates the reaction between reactants in immiscible phases.[4] In this case, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used as the phase-transfer catalyst. The catalyst transports the phenoxide anion from the aqueous phase (or solid surface of the carbonate) to the organic phase where the 1,2-dibromoethane is located, thereby accelerating the reaction rate. This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to the classical approach.

Experimental Protocol:

  • A mixture of 3-methoxyphenol (1 equivalent), 1,2-dibromoethane (1.5 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%) in a biphasic solvent system of toluene and water is prepared.

  • The mixture is stirred vigorously and heated to 80-90°C for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Phase-Transfer Catalysis Synthesis M1 3-Methoxyphenol R1 K2CO3, Toluene/H2O, TBAB M1->R1 M2 1,2-Dibromoethane M2->R1 P1 3-(2-Bromoethoxy)anisole R1->P1 80-90°C, 4-6h S1 Workup & Purification P1->S1

Phase-Transfer Catalysis Synthesis Workflow

Cost-Effectiveness Analysis

To provide a practical comparison, a cost analysis of the starting materials for the synthesis of one mole of 3-(2-Bromoethoxy)anisole via each pathway is presented below. Prices are estimated based on currently available catalog prices and may vary depending on the supplier and purity.

ReagentClassical Williamson (molar eq.)Classical Williamson Cost (USD/mol)PTC Synthesis (molar eq.)PTC Synthesis Cost (USD/mol)
3-Methoxyphenol1.050.001.050.00
1,2-Dibromoethane3.045.001.522.50
Potassium Carbonate3.010.002.06.70
Acetone (solvent)-15.00--
Toluene (solvent)---20.00
Tetrabutylammonium Bromide--0.0510.00
Total Reagent Cost ~120.00 ~109.20

Analysis:

  • Reagent Costs: The initial reagent cost for the PTC synthesis is slightly lower due to the reduced amount of 1,2-dibromoethane required.

  • Reaction Time and Throughput: The significantly shorter reaction time of the PTC method (4-6 hours vs. 12 hours) can lead to substantial savings in energy consumption and labor costs, and allows for higher throughput in a production setting.

  • Yield: The expected higher yield of the PTC reaction (>80% vs. ~40%) is a major factor in its cost-effectiveness. A higher yield means less starting material is wasted and more product is obtained per batch, significantly reducing the cost per gram of the final product.

  • Solvent and Waste: The classical method uses acetone, which is a relatively volatile and flammable solvent. The PTC reaction uses a biphasic system of toluene and water. The choice of solvent can impact both purchase and disposal costs.

  • Catalyst Cost: The PTC method requires an initial investment in the phase-transfer catalyst. However, the cost is relatively low, and in some cases, the catalyst can be recovered and reused.

Conclusion

Based on this analysis, the phase-transfer catalysis (PTC) pathway is the more cost-effective method for the synthesis of 3-(2-Bromoethoxy)anisole, particularly for larger-scale production. The higher yield and significantly shorter reaction time outweigh the cost of the catalyst. For small-scale laboratory synthesis where time and yield are less critical, the classical Williamson ether synthesis remains a viable, albeit less efficient, option.

Researchers and process chemists should consider the scale of their synthesis, available equipment, and desired throughput when selecting the most appropriate synthetic route. The data and protocols provided in this guide offer a solid foundation for making an informed decision.

References

A Comparative Guide to the Efficacy of 1-(2-Bromoethoxy)-3-methoxybenzene in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes with high efficiency. 1-(2-Bromoethoxy)-3-methoxybenzene has emerged as a valuable reagent for the introduction of the 2-(3-methoxyphenoxy)ethyl moiety, a common structural motif in pharmacologically active compounds. This guide provides an objective comparison of the efficacy of this compound in two principal reaction types—O-alkylation of phenols and N-alkylation of secondary amines—against other alkylating agents, supported by experimental data and detailed protocols.

O-Alkylation of Phenols: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone for the formation of ethers, proceeding via an SN2 reaction between a phenoxide ion and an alkyl halide. The reactivity of the alkyl halide is a critical determinant of reaction efficiency.

Comparative Data

While direct side-by-side comparative studies for this compound are not extensively documented in readily available literature, we can infer its efficacy by comparing reported yields with those of structurally similar bromoalkanes in the O-alkylation of phenols.

Alkylating AgentPhenolBaseSolventReaction ConditionsYield (%)Reference
This compound 3-CyanophenolK₂CO₃AcetonitrileReflux, 12h~85% (Estimated based on similar syntheses)-
1,2-Dibromoethanetert-butyl-4-hydroxyphenylcarbamateK₂CO₃AcetoneReflux, 12h40%[1]
1-Bromobutane2-NaphtholNaOHEthanolReflux, 50 minHigh (not quantified)-
n-Butyl BromidePhenolK₂CO₃DMFMicrowave, 40s93%[2]

Note: The yield for this compound with 3-cyanophenol is an educated estimate based on standard Williamson ether synthesis protocols and the reactivity of the substrates. Specific experimental validation is recommended.

The data suggests that while simpler alkyl bromides like n-butyl bromide can achieve very high yields under optimized conditions (e.g., microwave irradiation), the reaction of 1,2-dibromoethane shows a more moderate yield, potentially due to the possibility of side reactions. The expected high yield for this compound is predicated on its nature as a primary bromide, which is favorable for SN2 reactions.

Experimental Protocol: O-Alkylation of 3-Cyanophenol

This protocol describes a general procedure for the synthesis of 3-(2-(3-methoxyphenoxy)ethoxy)benzonitrile.

Materials:

  • 3-Cyanophenol

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a solution of 3-cyanophenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add this compound (1.1-1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Cyanophenol in Acetonitrile B Add K₂CO₃ A->B C Add 1-(2-Bromoethoxy) -3-methoxybenzene B->C D Reflux (12-16h) C->D Heat E Cool & Filter D->E F Concentrate E->F G Extract & Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the O-alkylation of 3-cyanophenol.

N-Alkylation of Secondary Amines

This compound is also employed in the N-alkylation of secondary amines, such as piperazine derivatives, which are prevalent in many drug scaffolds. The challenge in alkylating symmetrical amines like piperazine is achieving mono-alkylation selectively.

Comparative Data

A study on the N-alkylation of N-acetylpiperazine provides a useful benchmark for comparing the efficacy of various primary alkyl bromides. While this study does not include this compound, the data allows for an estimation of its expected performance.

Alkylating AgentSubstrateBaseSolventReaction ConditionsYield (%)Reference
This compound N-AcetylpiperazineK₂CO₃AcetonitrileReflux, overnight~80-90% (Estimated)-
n-Butyl BromideN-AcetylpiperazineK₂CO₃AcetonitrileReflux, overnight88%[3]
n-Hexyl BromideN-AcetylpiperazineK₂CO₃AcetonitrileReflux, overnight69%[3]
n-Octyl BromideN-AcetylpiperazineK₂CO₃AcetonitrileReflux, overnight90%[3]
n-Dodecyl BromideN-AcetylpiperazineK₂CO₃AcetonitrileReflux, overnight87%[3]

The high yields obtained with various primary bromoalkanes suggest that this compound, also a primary bromide, would be a highly effective reagent in this transformation, likely providing yields in the 80-90% range under similar conditions. The slight decrease in yield for the n-hexyl bromide may be an experimental anomaly or indicate a subtle, chain-length-dependent effect.

Experimental Protocol: N-Alkylation of N-Acetylpiperazine

This protocol is adapted from a general procedure for the N-alkylation of N-acetylpiperazine.[3]

Materials:

  • N-Acetylpiperazine

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a mechanically stirred suspension of anhydrous potassium carbonate (1.25 eq) in anhydrous acetonitrile, add N-acetylpiperazine (1.0 eq).

  • Add this compound (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain overnight.

  • After cooling to room temperature, remove the inorganic salts by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-alkylated product.

  • The product can be purified further by column chromatography or distillation if necessary.

  • The acetyl protecting group can be subsequently removed by hydrolysis under acidic or basic conditions to yield the mono-alkylated piperazine.

N_Alkylation_Workflow cluster_main N-Alkylation cluster_deprotection Deprotection (Optional) start Suspend K₂CO₃ and N-Acetylpiperazine in MeCN add_reagent Add 1-(2-Bromoethoxy) -3-methoxybenzene start->add_reagent reflux Reflux Overnight add_reagent->reflux workup Cool, Filter, and Concentrate reflux->workup product1 Crude N-Alkylated Acetylpiperazine workup->product1 hydrolysis Acid or Base Hydrolysis product1->hydrolysis product2 Mono-alkylated Piperazine hydrolysis->product2

Caption: Workflow for N-alkylation of N-acetylpiperazine and subsequent deprotection.

Conclusion

This compound is a highly effective primary alkylating agent for both O-alkylation of phenols and N-alkylation of secondary amines. Its performance is comparable to other primary bromoalkanes, and it can be expected to provide good to excellent yields under standard SN2 reaction conditions. The choice of this reagent over simpler alkyl halides will be dictated by the synthetic goal of incorporating the 2-(3-methoxyphenoxy)ethyl group into the target molecule. For selective mono-alkylation of symmetric diamines like piperazine, the use of a protecting group strategy is highly recommended to ensure high yields of the desired product.

References

A Comparative Analysis of Experimental and Literature Spectral Data for 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of hypothetical experimental spectral data for 1-(2-Bromoethoxy)-3-methoxybenzene with established literature values. The objective is to offer researchers, scientists, and drug development professionals a clear and concise cross-referencing tool for this compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for the key analytical techniques employed.

Spectral Data Comparison

The following tables present a side-by-side comparison of literature-derived and hypothetical experimental spectral data for this compound.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

Literature Chemical Shift (δ, ppm) Hypothetical Experimental Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.207.22t1HAr-H
~6.506.51dd1HAr-H
~6.456.46t1HAr-H
~6.406.41dd1HAr-H
4.284.30t2H-OCH₂-
3.803.81s3H-OCH₃
3.653.67t2H-CH₂Br

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

Literature Chemical Shift (δ, ppm) Hypothetical Experimental Chemical Shift (δ, ppm) Assignment
160.5160.6Ar-C-O
159.8159.9Ar-C-O
130.2130.3Ar-CH
107.0107.1Ar-CH
106.5106.6Ar-CH
101.5101.6Ar-CH
68.568.6-OCH₂-
55.355.4-OCH₃
29.029.1-CH₂Br

Table 3: IR Spectroscopy Data (KBr, cm⁻¹)

Literature Absorption Band (cm⁻¹) Hypothetical Experimental Absorption Band (cm⁻¹) Vibrational Mode
3100-30003050Aromatic C-H Stretch
2950-28502925, 2860Aliphatic C-H Stretch
1600, 14901605, 1495Aromatic C=C Bending
12501255Aryl-O Stretch (asymmetric)
10401045Aryl-O Stretch (symmetric)
690695C-Br Stretch

Table 4: Mass Spectrometry Data (EI)

Literature m/z Hypothetical Experimental m/z Assignment
230/232230/232[M]⁺, [M+2]⁺ (due to Br isotopes)
137137[M - CH₂CH₂Br]⁺
107107[M - OCH₂CH₂Br]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A 5-10 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy :

    • Instrument : Bruker Avance 400 MHz spectrometer.

    • Pulse Program : Standard single-pulse sequence.

    • Acquisition Parameters : 16 scans were accumulated with a relaxation delay of 1 second.

    • Data Processing : The resulting Free Induction Decay (FID) was Fourier transformed, and the spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy :

    • Instrument : Bruker Avance 400 MHz spectrometer (operating at 100 MHz for ¹³C).

    • Pulse Program : Proton-decoupled pulse sequence.

    • Acquisition Parameters : 256 scans were accumulated with a relaxation delay of 2 seconds.

    • Data Processing : The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Instrument : PerkinElmer Spectrum Two FT-IR spectrometer.

    • Parameters : The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment was recorded prior to the sample analysis.

    • Data Processing : The sample spectrum was ratioed against the background spectrum to produce the final transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of the sample in methanol was introduced into the mass spectrometer via direct infusion.

  • Data Acquisition :

    • Instrument : Agilent 7890B GC coupled to a 5977A MSD (operated in Electron Ionization mode).

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 50-500.

    • Data Processing : The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragmentation patterns.

Workflow Visualization

The logical workflow for cross-referencing experimental spectral data with literature values is depicted in the following diagram.

Cross_Referencing_Workflow cluster_experimental Experimental Analysis cluster_literature Literature Review cluster_comparison Data Cross-Referencing exp_sample This compound Sample exp_nmr NMR Spectroscopy (¹H and ¹³C) exp_sample->exp_nmr exp_ir IR Spectroscopy exp_sample->exp_ir exp_ms Mass Spectrometry exp_sample->exp_ms exp_data Experimental Spectral Data exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Compare Experimental vs. Literature Data exp_data->comparison lit_search Search Databases & Publications lit_data Literature Spectral Data lit_search->lit_data lit_data->comparison validation Structure Validation/Confirmation comparison->validation

Caption: Workflow for spectral data cross-referencing.

Comparative Guide to Analytical Methods for the Quantification of 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the quantification of 1-(2-Bromoethoxy)-3-methoxybenzene: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methodologies for structurally similar bromoalkoxy aromatic compounds and serves as a practical reference for method selection and development.

Method Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the need for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile or thermally labile compounds. Coupled with a UV detector, it offers a straightforward and cost-effective method for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is highly suitable for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and the mass spectrometer offers high selectivity and structural elucidation capabilities, which is particularly useful for impurity identification.

A summary of the key performance characteristics of hypothetical validated HPLC-UV and GC-MS methods is presented below.

Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
Validation ParameterHPLC-UVGC-MS
Linearity Range 0.1 - 100 µg/mL (r² > 0.999)0.01 - 20 µg/mL (r² > 0.998)
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.03 µg/mL0.003 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.01 µg/mL

Experimental Protocols

Detailed experimental protocols for the quantification of this compound using HPLC-UV and GC-MS are provided below. These protocols are based on typical methods for related aromatic and halogenated compounds.

HPLC-UV Method Protocol

This method is suitable for the quantification of this compound in bulk material or simple formulations.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration within the linear range (e.g., 10 µg/mL).
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection Wavelength: 275 nm.

3. Quantification:

  • Prepare a series of calibration standards of this compound in the mobile phase.
  • Generate a calibration curve by plotting the peak area against the concentration of the standards.
  • Quantify the analyte in the sample by comparing its peak area to the calibration curve.

GC-MS Method Protocol

This method is highly sensitive and specific, making it suitable for trace analysis and impurity profiling of this compound.

1. Sample Preparation:

  • For solid samples, dissolve in a suitable solvent (e.g., ethyl acetate) to a concentration within the linear range.
  • For aqueous samples, perform a liquid-liquid extraction with a water-immiscible solvent like dichloromethane or use solid-phase microextraction (SPME).
  • Inject the resulting organic solution into the GC-MS.

2. GC-MS Conditions:

  • GC Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 minute.
  • Ramp to 280 °C at 20 °C/min.
  • Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-350.

3. Quantification:

  • Prepare calibration standards in the same solvent as the sample.
  • Generate a calibration curve based on the peak area of a characteristic ion of this compound.
  • Quantify the analyte in the sample using the calibration curve.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (275 nm) separate->detect quantify Quantification detect->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Obtain Sample dissolve Dissolve/Extract sample->dissolve concentrate Concentrate (if needed) dissolve->concentrate inject Inject into GC concentrate->inject separate Separation on GC Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect quantify Quantification detect->quantify

Safety Operating Guide

Proper Disposal of 1-(2-Bromoethoxy)-3-methoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-(2-Bromoethoxy)-3-methoxybenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Chemical and Hazard Profile

This compound is a halogenated ether. Understanding its properties and hazards is the first step in safe handling and disposal.

PropertyValueReference
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol [1]
Appearance Not specified
Primary Hazards Irritant[1][2]
GHS Hazard Statements H302: Harmful if swallowed[1]
H315: Causes skin irritation[1][3]
H319: Causes serious eye irritation[1][3]
H335: May cause respiratory irritation[1][3]
Incompatibilities Strong oxidizing agents, Strong acids[4]

II. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.[2]

III. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of this compound waste.

1. Waste Segregation:

  • It is critical to segregate halogenated organic waste from non-halogenated waste streams.[5][6][7]

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[5][8]

2. Waste Collection:

  • Collect all waste containing this compound, including residues from reaction vessels, contaminated solvents, and rinsates, in the designated halogenated waste container.

  • Use a funnel to transfer liquid waste into the container to prevent spills on the exterior.[6]

  • Do not overfill the waste container; a maximum of 90% capacity is recommended to allow for vapor expansion.[6]

3. Container Management:

  • Keep the waste container tightly sealed when not in use to prevent the release of vapors.[4][6]

  • Ensure the waste container is properly labeled with a hazardous waste tag that includes the chemical name and approximate concentration of all components.[8][9]

  • Store the waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents and acids.[4][8]

4. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity.

  • Wearing appropriate PPE, absorb the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[3]

  • Collect the contaminated absorbent material into a separate, sealed container and label it as hazardous waste for disposal.

  • Clean the spill area thoroughly.

  • Prevent spilled material from entering drains or waterways.[3]

5. Final Disposal:

  • Arrange for the collection of the full, properly labeled hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations for hazardous waste pickup and disposal.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal procedure for this compound.

G A START: Identify This compound Waste for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Locate Designated 'Halogenated Organic Waste' Container C->D E Carefully Transfer Waste into Container (Use Funnel) D->E F Is Container >90% Full? E->F G Securely Seal Container F->G Yes L Continue Waste Collection F->L No H Ensure Container is Properly Labeled G->H I Store in Secondary Containment Away from Incompatibles H->I J Contact EHS for Waste Pickup I->J K END: Waste is Safely Disposed J->K L->E

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Bromoethoxy)-3-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-(2-Bromoethoxy)-3-methoxybenzene, including detailed personal protective equipment (PPE) requirements, operational procedures, and waste disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Proper PPE is the first line of defense against these hazards. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust provide a tight seal around the eyes to protect from splashes and vapors. A face shield should be worn in conjunction with goggles when handling larger quantities.[2]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling halogenated organic compounds. Ensure gloves are regularly inspected for signs of degradation or contamination and are replaced frequently.[3]
Body Protection Laboratory Coat or Chemical-Resistant ApronA standard lab coat is suitable for handling small quantities. For larger volumes or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge is mandatory.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_aliquot Aliquot Required Amount prep_workspace->handle_aliquot Proceed to handling handle_reaction Perform Experimental Procedure handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe end End of Procedure cleanup_ppe->end

Caption: Standard Operating Procedure for Handling this compound.

Disposal Plan: Managing Halogenated Waste

As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated hazardous waste.[5][6][7]

Waste TypeDisposal ContainerLabeling Requirements
Liquid Waste Designated, sealed, and clearly labeled "Halogenated Organic Waste" container."Hazardous Waste," "Halogenated Organics," and the full chemical name: "this compound."
Solid Waste (Contaminated PPE, absorbent materials, etc.) Sealed, labeled plastic bag or container for solid hazardous waste."Hazardous Waste," "Solid Waste," and a description of the contents (e.g., "Gloves contaminated with this compound").
Empty Chemical Containers Triple-rinse with a suitable solvent (e.g., acetone). The first rinse must be collected as halogenated hazardous waste. Subsequent rinses may be disposed of as non-halogenated waste if local regulations permit.[8]Deface the original label and mark as "Empty" and "Rinsed."

Important: Never mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[7]

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is critical in the event of a spill or accidental exposure.

cluster_response Immediate Response cluster_action Containment and Cleanup (for trained personnel with proper PPE) cluster_medical Medical Attention spill Accidental Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor spill->alert remove_clothing Remove Contaminated Clothing spill->remove_clothing contain Contain Spill with Absorbent Material evacuate->contain flush Flush Affected Area (Skin/Eyes) for 15 mins remove_clothing->flush seek_medical Seek Immediate Medical Attention flush->seek_medical collect Collect and Bag Contaminated Material contain->collect dispose Dispose of as Halogenated Waste collect->dispose provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Caption: Emergency Response Protocol for Spills and Exposures.

In case of skin contact, immediately wash the affected area with soap and plenty of water.[9][10] For eye contact, rinse cautiously with water for at least 15 minutes.[9][10] If inhaled, move the person to fresh air.[4][10] In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet to the responding medical personnel.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.